molecular formula C7H15NO B1486370 [1-(Ethoxymethyl)cyclopropyl]methanamine CAS No. 1134331-34-2

[1-(Ethoxymethyl)cyclopropyl]methanamine

Katalognummer: B1486370
CAS-Nummer: 1134331-34-2
Molekulargewicht: 129.2 g/mol
InChI-Schlüssel: ROAVXRSMSAODPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-(Ethoxymethyl)cyclopropyl]methanamine is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(Ethoxymethyl)cyclopropyl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(Ethoxymethyl)cyclopropyl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

[1-(ethoxymethyl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-9-6-7(5-8)3-4-7/h2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAVXRSMSAODPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Strategic Implementation of [1-(Ethoxymethyl)cyclopropyl]methanamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper by a Senior Application Scientist

As the pharmaceutical industry shifts away from flat, highly aromatic molecules toward sp³-rich, three-dimensional architectures, the demand for conformationally restricted building blocks has surged. Among these, [1-(Ethoxymethyl)cyclopropyl]methanamine (and its hydrochloride salt) has emerged as a highly versatile bioisostere.

This technical guide deconstructs the physical properties, structural causality, and synthetic methodology of this specific 1,1-disubstituted cyclopropane, providing drug development professionals with a rigorous framework for integrating it into Fragment-Based Drug Discovery (FBDD) pipelines.

Physicochemical Profiling and Identity

To effectively utilize a building block, one must first understand its baseline metrics. The physical properties of[1-(Ethoxymethyl)cyclopropyl]methanamine perfectly align with the "Rule of 3" for fragment libraries, offering a low molecular weight and an optimal Topological Polar Surface Area (TPSA) that guarantees excellent membrane permeability without sacrificing aqueous solubility.

Table 1: Chemical Identity and Quantitative Physical Properties

PropertyValueCausality / Implication for Drug Design
Compound Name [1-(Ethoxymethyl)cyclopropyl]methanamine1,1-disubstitution provides a 3D exit vector for SAR exploration.
CAS Number (Free Base) [1134331-34-2]Liquid at room temperature; typically used immediately in synthesis.
CAS Number (HCl Salt) [1332529-10-8]Bench-stable, crystalline solid; preferred for long-term storage.
Molecular Formula C₇H₁₅NO (Free Base)High sp³ carbon fraction (Fsp³ = 1.0), ideal for modern FBDD.
Molecular Weight 129.20 g/mol (Free Base)Leaves >350 Da of "molecular weight budget" for target binding motifs.
SMILES CCOCC1(CN)CC1Unambiguous structural representation for computational docking.
TPSA 35.25 ŲBalances H-bond donation (amine) and acceptance (ether) for CNS penetration.

Structural & Conformational Causality: The "Cyclopropyl Effect"

Do not treat the cyclopropane ring merely as a spacer; it is an active participant in a molecule's pharmacokinetic profile. The inclusion of the 1,1-disubstituted cyclopropyl core in this molecule is a deliberate design choice driven by quantum mechanical and thermodynamic principles.

  • Metabolic Shielding via Orbital Hybridization: The C–C bonds in a cyclopropane ring possess high π-character (resembling alkenes), which forces the exocyclic C–H bonds to adopt high s-character (approaching sp² hybridization). This increases the bond dissociation energy of the cyclopropyl C–H bonds, effectively shielding the core from hydrogen abstraction by Cytochrome P450 enzymes.

  • Conformational Locking and Entropic Optimization: A linear chain containing an ether and an amine would suffer a massive entropic penalty upon binding to a target receptor due to the freezing of multiple rotatable bonds. The 1,1-disubstitution on the cyclopropane ring locks the aminomethyl and ethoxymethyl groups into a rigid, V-shaped dihedral angle. This pre-organization pays the entropic cost of binding upfront.

As extensively documented in foundational medicinal chemistry literature, this "cyclopropyl fragment" is a versatile player that actively reduces off-target effects and decreases plasma clearance (). Furthermore, the inherent strain of the ring alters the pKa of the adjacent primary amine, often lowering basicity just enough to reduce P-glycoprotein (P-gp) efflux ratios while maintaining target engagement.

Mechanistic pathway detailing the pharmacokinetic impact of the cyclopropyl fragment.

Self-Validating Synthetic Methodology

To ensure reproducibility and trustworthiness, the synthesis of [1-(Ethoxymethyl)cyclopropyl]methanamine must be approached as a self-validating system. The following protocol relies on orthogonal functional group transformations, ensuring that each step prevents side reactions that could complicate purification.

While modern methods like radical/polar crossover annulations exist for complex cyclopropanes (), the most scalable route for this specific building block utilizes a classical nucleophilic approach starting from commercially available ethyl 1-cyanocyclopropanecarboxylate.

Step-by-Step Protocol

Step 1: Chemoselective Reduction

  • Action: React ethyl 1-cyanocyclopropanecarboxylate with Sodium Borohydride (NaBH₄) and Lithium Chloride (LiCl) in a THF/EtOH mixture at 0°C to room temperature.

  • Causality: The combination of NaBH₄ and LiCl generates lithium borohydride in situ. This reagent is highly chemoselective; it reduces the ester to a primary alcohol (1-(hydroxymethyl)cyclopropanecarbonitrile) while leaving the robust nitrile group completely intact.

Step 2: Williamson Ether Synthesis (Alkylation)

  • Action: Dissolve the intermediate in anhydrous THF. Add Sodium Hydride (NaH) at 0°C, followed by dropwise addition of Ethyl Iodide (EtI).

  • Causality: The NaH deprotonates the alcohol to form a highly nucleophilic alkoxide, which attacks the EtI via an Sₙ2 mechanism to yield 1-(ethoxymethyl)cyclopropanecarbonitrile. Self-Validating Logic: By performing the etherification before the amine is unmasked, we completely eliminate the risk of competitive N-alkylation. The nitrile acts as a perfect protecting group for the future amine.

Step 3: Nitrile Reduction

  • Action: Subject the etherified intermediate to Lithium Aluminum Hydride (LiAlH₄) in anhydrous diethyl ether at 0°C, then reflux.

  • Causality: LiAlH₄ aggressively reduces the nitrile to a primary amine. Because the ether linkage is highly stable to reducing agents, no over-reaction occurs. The reaction is quenched using the Fieser method (water, 15% NaOH, water) to precipitate aluminum salts, yielding the pure free base of [1-(Ethoxymethyl)cyclopropyl]methanamine.

Step 4: Hydrochloride Salt Formation

  • Action: Dissolve the free base in diethyl ether and introduce anhydrous HCl in dioxane.

  • Causality: The primary amine is protonated, drastically shifting its solubility. The resulting hydrochloride salt precipitates out of the organic solvent as a white crystalline solid. This step acts as a final purification mechanism, leaving neutral organic impurities in the mother liquor.

Step-by-step synthetic workflow for [1-(Ethoxymethyl)cyclopropyl]methanamine.

Applications in Advanced Drug Development

When designing kinase inhibitors, GPCR antagonists, or targeted protein degraders (PROTACs), the spatial orientation of hydrogen bond donors/acceptors dictates target affinity.

By utilizing [1-(Ethoxymethyl)cyclopropyl]methanamine, medicinal chemists can replace metabolically vulnerable linear alkoxy-amines or overly lipophilic piperidine rings. The cyclopropyl core resists nucleophilic ring-opening—a stability trait well-documented since the mid-20th century ()—ensuring that the fragment remains intact within the harsh microenvironments of the liver and gastrointestinal tract. Ultimately, this compound represents a masterclass in structural economy: delivering maximum 3D complexity and metabolic resilience within a minimal molecular weight footprint.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. URL:[Link]

  • Phelan, J. P., Lang, S. B., Compton, J. S., Kelly, C. B., Dykstra, R., Gutierrez, O., & Molander, G. A. (2018). Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover. Journal of the American Chemical Society, 140(25), 8037-8047. URL:[Link]

  • Stewart, J. M., & Westberg, H. H. (1965). Nucleophilic Ring-Opening Additions to 1,1-Disubstituted Cyclopropanes. The Journal of Organic Chemistry, 30(6), 1951-1955. URL:[Link]

An In-depth Technical Guide to [1-(Ethoxymethyl)cyclopropyl]methanamine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1-(Ethoxymethyl)cyclopropyl]methanamine and its salts are novel chemical entities that hold significant promise in the landscape of medicinal chemistry and drug discovery. The incorporation of the cyclopropylamine moiety is a well-established strategy to enhance the pharmacological properties of drug candidates. This unique structural motif can impart a range of desirable characteristics, including increased potency, improved metabolic stability, and enhanced membrane permeability. This guide provides a comprehensive overview of [1-(Ethoxymethyl)cyclopropyl]methanamine, focusing on its chemical identity, a proposed synthetic pathway, and its potential applications in the development of new therapeutic agents.

Chemical Identity and Physicochemical Properties

PropertyValueSource/Method
Compound Name [1-(Ethoxymethyl)cyclopropyl]methanamine-
CAS Registry No. 1332529-10-8 (for hydrochloride salt)[1]
Molecular Formula C₇H₁₅NO (Free Base)Calculated
Molecular Weight 129.20 g/mol (Free Base)Calculated
Molecular Formula C₇H₁₆ClNO (Hydrochloride Salt)[1]
Molecular Weight 165.66 g/mol (Hydrochloride Salt)[1]
Boiling Point Estimated: 150-170 °CBased on similar structures
Density Estimated: 0.9 - 1.0 g/mLBased on similar structures
Solubility Expected to be soluble in water (as hydrochloride salt) and common organic solvents.General chemical principles

The Strategic Importance of the Cyclopropylamine Moiety in Drug Design

The cyclopropane ring is a highly strained, three-membered carbocycle that imparts unique conformational rigidity and electronic properties to a molecule. When combined with a primary amine, the resulting cyclopropylamine scaffold offers several advantages in medicinal chemistry:

  • Conformational Constraint: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation that is optimal for binding to a biological target, potentially leading to increased potency and selectivity.

  • Metabolic Stability: The C-H bonds on a cyclopropane ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to their linear alkyl counterparts. This can lead to an improved pharmacokinetic profile with a longer half-life.

  • Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity (LogP), which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME) properties.

  • Novel Chemical Space: Cyclopropylamines provide access to a unique three-dimensional chemical space, allowing for the design of novel ligands with improved intellectual property positions.

Proposed Synthetic Pathway

A plausible and efficient synthesis of [1-(Ethoxymethyl)cyclopropyl]methanamine can be envisioned through a multi-step sequence starting from the commercially available 1-(hydroxymethyl)cyclopropanecarbonitrile. The overall strategy involves the protection of the primary alcohol, followed by the reduction of the nitrile to the desired primary amine.

SynthesisWorkflow cluster_0 Step 1: Protection of Hydroxyl Group cluster_1 Step 2: Reduction of Nitrile cluster_2 Step 3: Salt Formation (Optional) A 1-(Hydroxymethyl)cyclopropanecarbonitrile B 1-(Ethoxymethyl)cyclopropanecarbonitrile A->B Ethyl vinyl ether, p-TsOH (cat.) DCM, rt C [1-(Ethoxymethyl)cyclopropyl]methanamine B->C 1. LiAlH4, THF, 0 °C to rt 2. H2O, NaOH(aq) D [1-(Ethoxymethyl)cyclopropyl]methanamine Hydrochloride C->D HCl in Et2O

Sources

An In-depth Technical Guide to the Preliminary Synthesis of [1-(Ethoxymethyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

[1-(Ethoxymethyl)cyclopropyl]methanamine is a significant structural motif in contemporary medicinal chemistry, valued for its unique stereoelectronic properties. The cyclopropyl ring imparts conformational rigidity and can influence the metabolic stability and binding affinity of drug candidates. This guide provides a comprehensive overview of two plausible preliminary synthetic pathways for [1-(Ethoxymethyl)cyclopropyl]methanamine, designed for researchers, scientists, and professionals in drug development. The methodologies discussed are grounded in established chemical transformations, emphasizing strategic considerations, mechanistic underpinnings, and detailed experimental protocols. This document serves as a foundational resource for the synthesis and further derivatization of this valuable building block.

Introduction

The synthesis of substituted cyclopropylamines is a focal point in modern organic chemistry due to their prevalence in pharmacologically active compounds. The strained three-membered ring of the cyclopropane moiety offers a unique spatial arrangement of substituents that is often exploited in drug design to enhance potency and fine-tune physicochemical properties. [1-(Ethoxymethyl)cyclopropyl]methanamine, in particular, combines the rigid cyclopropyl scaffold with a flexible ethoxymethyl ether and a primary amine, providing multiple points for further molecular elaboration.

This technical guide outlines two distinct and logical synthetic approaches to this target molecule. The first pathway commences with the readily accessible 1,1-cyclopropanedimethanol and proceeds through a nitrile intermediate. The second, alternative pathway utilizes a cyclopropanecarboxylic acid derivative and employs a classical rearrangement reaction to install the amine functionality. Each strategy is presented with a rationale for the chosen transformations and detailed procedural outlines.

Pathway 1: Synthesis via a Nitrile Intermediate from 1,1-Cyclopropanedimethanol

This synthetic route is predicated on the sequential functionalization of 1,1-cyclopropanedimethanol, a commercially available or readily synthesized starting material. The core strategy involves the conversion of one hydroxymethyl group to the target aminomethyl group via a nitrile intermediate, followed by the introduction of the ethoxymethyl ether.

Overall Synthetic Scheme

Pathway 1 A 1,1-Cyclopropanedimethanol B [1-(Bromomethyl)cyclopropyl]methanol A->B  HBr/Phase Transfer Catalyst (PTC) C [1-(Hydroxymethyl)cyclopropyl]acetonitrile B->C  NaCN, DMF D [1-(Ethoxymethyl)cyclopropyl]acetonitrile C->D  NaH, EtOCH2Cl E [1-(Ethoxymethyl)cyclopropyl]methanamine D->E  LiAlH4, THF Pathway 2 A Diethyl 1,1-cyclopropanedicarboxylate B 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid A->B  KOH, EtOH/H2O C Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate B->C  1. SOCl2  2. NaBH4 D Ethyl 1-(ethoxymethyl)cyclopropanecarboxylate C->D  NaH, EtOCH2Cl E 1-(Ethoxymethyl)cyclopropanecarboxylic acid D->E  LiOH, THF/H2O F [1-(Ethoxymethyl)cyclopropyl]methanamine E->F  1. (COCl)2  2. NaN3  3. Heat (Curtius)  4. H3O+

Thermodynamic stability of [1-(Ethoxymethyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of [1-(Ethoxymethyl)cyclopropyl]methanamine

Executive Summary

In modern medicinal chemistry and rational drug design, the incorporation of rigidified scaffolds is a proven strategy to enhance both the binding affinity and the metabolic stability of small molecules. [1-(Ethoxymethyl)cyclopropyl]methanamine (CAS: 1332529-10-8) has emerged as a highly versatile building block, frequently utilized as a bioisostere for linear diamines or amino-ethers[1].

While the cyclopropane ring is inherently strained, its 1,1-disubstitution pattern introduces unique thermodynamic compensations. This whitepaper explores the thermodynamic stability of [1-(Ethoxymethyl)cyclopropyl]methanamine, detailing the interplay between ring strain, the Thorpe-Ingold effect, and intramolecular stabilizing forces, while providing self-validating experimental protocols for empirical assessment.

Structural and Thermodynamic Core Concepts

The Paradox of Cyclopropane Ring Strain

The thermodynamic baseline of any cyclopropane derivative is dictated by its massive ring strain, typically calculated at approximately 27.5 kcal/mol[2]. This instability arises from two primary sources:

  • Angle Strain (Baeyer Strain): The internal C-C-C bond angles are forced into 60° geometries, severely deviating from the ideal 109.5° of sp3 hybridized carbons. This forces the bonding electrons into "bent bonds" (Walsh orbitals) with higher s-character.

  • Torsional Strain (Pitzer Strain): All adjacent C-H and C-C bonds are locked in an eclipsed conformation, maximizing electron repulsion[3].

Despite this high ground-state energy, [1-(Ethoxymethyl)cyclopropyl]methanamine exhibits remarkable kinetic stability under physiological and standard synthetic conditions. This stability is largely due to the high activation energy ( Ea​ ) required for thermal ring-opening, which typically requires temperatures exceeding 150°C or the presence of strong Lewis acids to initiate heterolytic cleavage.

The Thorpe-Ingold (Gem-Dialkyl) Effect

The 1,1-disubstitution pattern of this molecule fundamentally alters its thermodynamic landscape via the Thorpe-Ingold effect [4]. When the C1 carbon of the cyclopropane ring is substituted with both an ethoxymethyl group and a methanamine group, the bulky substituents repel each other.

To minimize this steric clash, the exocyclic bond angle (the angle between the two substituents) widens slightly, which in turn compresses the internal ring angle. Paradoxically, this internal angle compression relieves a fraction of the transition-state strain during the initial formation of the ring, making the synthesis of 1,1-disubstituted cyclopropanes thermodynamically more favorable than their monosubstituted counterparts[3].

Intramolecular Hydrogen Bonding and Enthalpic Gain

Because the Thorpe-Ingold effect forces the exocyclic methanamine (-CH 2​ NH 2​ ) and ethoxymethyl (-CH 2​ OCH 2​ CH 3​ ) groups into close spatial proximity, the molecule can adopt a highly stable conformation driven by intramolecular hydrogen bonding [5]. The primary amine acts as a hydrogen bond donor, while the ether oxygen acts as the acceptor. This forms a transient pseudo-six-membered chelate ring. The enthalpic gain from this hydrogen bond (typically 2–5 kcal/mol) partially offsets the entropic penalty of conformational locking, lowering the overall Gibbs free energy ( ΔG ) of the system and protecting the heteroatoms from premature metabolic oxidation.

Thermodynamic degradation and stabilization pathways of the cyclopropylmethanamine scaffold.

Application in Drug Development: Metabolic Stability

When integrated into active pharmaceutical ingredients (APIs)—such as BET bromodomain inhibitors or JAK3 inhibitors—the[1-(Ethoxymethyl)cyclopropyl]methanamine motif significantly enhances pharmacokinetic stability[6][7].

Linear aliphatic amines and ethers are highly susceptible to Cytochrome P450 (CYP450) mediated α -oxidation. However, the cyclopropane ring lacks α -protons at the C1 position, entirely blocking this primary metabolic degradation pathway. Furthermore, the steric bulk of the 1,1-disubstituted ring shields the adjacent ether linkage from enzymatic cleavage, resulting in prolonged plasma half-lives compared to unconstrained analogs[6].

Quantitative Thermodynamic & Kinetic Data Summary
Property / ParameterEstimated Value / DescriptorMechanistic Rationale
Inherent Ring Strain ~27.5 kcal/molCompression of ideal sp3 angles to 60° and eclipsed torsional strain.
Exocyclic Angle Widened (> 109.5°)Steric repulsion between the ethoxymethyl and methanamine groups.
Intramolecular H-Bond ~2.0 - 5.0 kcal/molEnthalpic stabilization between -NH 2​ donor and -O- acceptor.
Metabolic Half-Life Proxy > 130 minutes (in vivo models)Steric shielding and absence of α -protons preventing CYP450 oxidation.

Experimental Protocols for Thermodynamic Assessment

To accurately profile the thermodynamic and kinetic stability of [1-(Ethoxymethyl)cyclopropyl]methanamine, researchers must employ self-validating experimental designs. The following protocols ensure that data artifacts (such as solvent evaporation or instrument drift) are mathematically isolated from true chemical degradation.

Protocol A: NMR-Based Thermal Degradation Kinetics

Causality: NMR allows for the direct, non-destructive observation of structural integrity. By including an internal standard that does not participate in the reaction, any changes in the integration ratio directly correlate to the thermodynamic degradation of the cyclopropane ring, self-validating against solvent loss.

  • Sample Preparation: Dissolve 10.0 mg of [1-(Ethoxymethyl)cyclopropyl]methanamine hydrochloride in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ).

  • Internal Standard Addition: Add 2.0 mg of 1,3,5-trimethoxybenzene (TMB) as an inert internal quantitative standard.

  • Baseline Acquisition: Acquire a standard 1H-NMR spectrum at 25°C. Integrate the cyclopropane ring protons (typically multiplet at ~0.5-0.8 ppm) against the aromatic singlet of TMB (6.08 ppm).

  • Thermal Stressing: Place the NMR tube in a controlled heating block. Elevate the temperature sequentially (e.g., 60°C, 80°C, 100°C).

  • Kinetic Sampling: Acquire spectra at 1, 2, 4, 8, and 24-hour intervals at each temperature.

  • Data Analysis: Plot the natural log of the remaining concentration ( ln[C] ) versus time to determine the rate constant ( k ). Use the Arrhenius equation to calculate the activation energy ( Ea​ ) for thermal decomposition.

Protocol B: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Causality: When this compound is used as a ligand fragment, ITC is the only technique that directly measures the heat of binding ( ΔH ), allowing the deconvolution of the Gibbs free energy ( ΔG ) into its enthalpic and entropic ( −TΔS ) components[8].

  • Buffer Preparation: Prepare a 10 mM HEPES buffer at pH 7.4. Ensure both the protein target and the cyclopropylmethanamine ligand are dialyzed/dissolved in the exact same buffer to eliminate heat of dilution artifacts.

  • Cell Loading: Load the sample cell with the target protein at a concentration of 10–20 μ M.

  • Syringe Loading: Load the injection syringe with the[1-(Ethoxymethyl)cyclopropyl]methanamine derivative at 100–200 μ M (10x the protein concentration).

  • Titration Execution: Perform 20-25 injections of 2 μ L each at 25°C, with 120-second intervals between injections to allow the baseline to stabilize.

  • Self-Validation (Blanking): Perform a control titration of the ligand into a buffer-only cell. Subtract these background heats of dilution from the main experimental data.

  • Thermodynamic Extraction: Fit the integrated heat data to a one-site binding model to extract the stoichiometry ( n ), binding constant ( Ka​ ), and enthalpy ( ΔH ).

Step-by-step workflow for empirical thermodynamic and kinetic stability assessment.

Conclusion

The thermodynamic stability of [1-(Ethoxymethyl)cyclopropyl]methanamine is a masterclass in chemical compensation. While the cyclopropane core carries significant angle and torsional strain, the 1,1-disubstitution triggers the Thorpe-Ingold effect, facilitating ring formation. Concurrently, the proximity of the ethoxymethyl and methanamine groups enables intramolecular hydrogen bonding, providing crucial enthalpic stabilization. For drug development professionals, this scaffold offers a highly stable, metabolically resistant alternative to linear aliphatic chains, capable of surviving harsh physiological environments while locking molecules into bioactive conformations.

References

  • National Center for Biotechnology Information (PMC). Which Properties Allow Ligands to Open and Bind to the Transient Binding Pocket of Human Aldose Reductase? Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Discovery of a Novel Bromodomain and Extra Terminal Domain (BET) Protein Inhibitor, I-BET282E, Suitable for Clinical Progression. Retrieved from: [Link]

  • Liaoning University of Chemical Technology (LUCP). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Retrieved from:[Link]

  • University of Nebraska–Lincoln. Ring Closures and the Hammond Postulate. Retrieved from:[Link]

Sources

Methodological & Application

The Strategic Application of [1-(Ethoxymethyl)cyclopropyl]methanamine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Value of Compact Scaffolds in Drug Design

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Among the myriad of structural motifs available to the medicinal chemist, the cyclopropyl group has emerged as a particularly valuable building block.[1][2] Its inherent ring strain and rigid, three-dimensional geometry offer a unique set of properties that can be strategically exploited to address common challenges in drug development.[3] The cyclopropylamine moiety, in particular, is a prevalent feature in numerous biologically active compounds, serving as a versatile precursor in the synthesis of diverse therapeutic agents, from antidepressants to anticancer drugs.[1] This guide focuses on a specific, yet increasingly important, derivative: [1-(Ethoxymethyl)cyclopropyl]methanamine . We will explore its applications, provide detailed protocols for its synthesis and use, and elucidate the rationale behind its incorporation into advanced drug candidates.

The unique properties of the cyclopropyl ring—including its ability to act as a rigid linker, enhance metabolic stability, and serve as a bioisosteric replacement for other groups—make it a powerful tool for optimizing drug-like properties.[2][3] The [1-(Ethoxymethyl)cyclopropyl]methanamine scaffold combines this advantageous carbocycle with a flexible ether linkage and a reactive primary amine, creating a trifunctional building block with significant potential for generating complex and highly functionalized molecules.

Core Application: A Key Building Block for Bruton's Tyrosine Kinase (BTK) Inhibitors

A primary and highly significant application of [1-(Ethoxymethyl)cyclopropyl]methanamine is in the synthesis of next-generation covalent inhibitors of Bruton's tyrosine kinase (BTK). BTK is a critical signaling protein in the B-cell receptor pathway, and its inhibition has proven to be a highly effective therapeutic strategy for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[4][5]

The [1-(Ethoxymethyl)cyclopropyl]methanamine moiety is incorporated into the pyrazole-carboxamide core of these inhibitors. Its role is multifaceted:

  • Vectorial Projection and Spacing: The cyclopropyl group acts as a rigid, non-planar spacer, orienting the ethoxymethyl side chain into a specific region of the binding pocket, potentially interacting with solvent or forming non-covalent interactions that enhance binding affinity or selectivity.

  • Modulation of Physicochemical Properties: The introduction of the sp³-rich cyclopropyl and ether functionalities can improve key drug-like properties such as solubility and permeability while reducing plasma clearance.[3]

  • Metabolic Stability: The cyclopropyl group is often more resistant to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile.[3]

The following sections provide detailed protocols for both the synthesis of this key building block and its subsequent incorporation into a BTK inhibitor scaffold, based on methodologies disclosed in the patent literature.

Protocols for Synthesis and Application

Part 1: Synthesis of [1-(Ethoxymethyl)cyclopropyl]methanamine Hydrochloride

The synthesis of the title compound can be achieved through a multi-step sequence starting from commercially available 1,1-cyclopropanedimethanol. This proposed pathway involves a selective mono-etherification, conversion of the remaining alcohol to a nitrile, and subsequent reduction.

Workflow for the Synthesis of [1-(Ethoxymethyl)cyclopropyl]methanamine

A 1,1-Cyclopropanedimethanol B 1-(Ethoxymethyl)-1-(hydroxymethyl)cyclopropane A->B  NaH, EtOCH2Cl (EOM-Cl)   C 1-(Ethoxymethyl)cyclopropane-1-carbonitrile B->C  1. Tosyl-Cl, Pyridine  2. NaCN, DMSO   D [1-(Ethoxymethyl)cyclopropyl]methanamine C->D  Reduction (e.g., LiAlH4 or H2/Catalyst)   E [1-(Ethoxymethyl)cyclopropyl]methanamine HCl D->E  HCl in Ether  

Caption: Proposed synthetic pathway to the target building block.

Step-by-Step Protocol:

  • Mono-ethoxymethylation of 1,1-Cyclopropanedimethanol:

    • To a stirred suspension of sodium hydride (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 1,1-cyclopropanedimethanol (1.0 eq) in THF dropwise.[4]

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Cool the reaction back to 0 °C and add ethoxymethyl chloride (EOM-Cl, 1.0 eq) dropwise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction carefully with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield 1-(ethoxymethyl)-1-(hydroxymethyl)cyclopropane.

  • Conversion to 1-(Ethoxymethyl)cyclopropane-1-carbonitrile:

    • Dissolve the alcohol from the previous step (1.0 eq) in pyridine and cool to 0 °C.

    • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature overnight.

    • Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer, concentrate, and dissolve the crude tosylate in dimethyl sulfoxide (DMSO).

    • Add sodium cyanide (1.5 eq) and heat the mixture to 80-90 °C for several hours, monitoring by TLC until the starting material is consumed.[6]

    • Cool the mixture, pour into water, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography to obtain 1-(ethoxymethyl)cyclopropane-1-carbonitrile.

  • Reduction to [1-(Ethoxymethyl)cyclopropyl]methanamine:

    • Carefully add the nitrile (1.0 eq) in anhydrous THF to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in THF at 0 °C.

    • After the addition is complete, heat the mixture to reflux for 4-6 hours.

    • Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting solids and wash thoroughly with THF.

    • Concentrate the filtrate to yield the crude amine, which can be purified by distillation or chromatography.

  • Formation of the Hydrochloride Salt:

    • Dissolve the free amine in anhydrous diethyl ether or ethyl acetate.

    • Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

    • Collect the solid by filtration, wash with cold ether, and dry under vacuum to afford [1-(Ethoxymethyl)cyclopropyl]methanamine hydrochloride as a stable, crystalline solid.

Part 2: Application in the Synthesis of a Pyrazole Carboxamide BTK Inhibitor Core

This protocol describes the coupling of [1-(Ethoxymethyl)cyclopropyl]methanamine with a functionalized pyrazole carboxylic acid, a key step in assembling the BTK inhibitor.

Workflow for Amide Coupling Reaction

A Functionalized Pyrazole Carboxylic Acid C Target Pyrazole Carboxamide (BTK Inhibitor Intermediate) A->C  HATU, DIPEA, DMF   B [1-(Ethoxymethyl)cyclopropyl]methanamine B->C

Caption: Amide bond formation to create the BTK inhibitor core.

Materials and Reagents:

  • Functionalized Pyrazole Carboxylic Acid (e.g., 5-amino-3-(4-(benzyloxy)phenyl)-1-(S)-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxylic acid)

  • [1-(Ethoxymethyl)cyclopropyl]methanamine hydrochloride (or the free base)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

Step-by-Step Protocol:

  • Reaction Setup:

    • To a solution of the pyrazole carboxylic acid (1.0 eq) in anhydrous DMF, add [1-(Ethoxymethyl)cyclopropyl]methanamine (1.1 eq). If using the hydrochloride salt, add an additional equivalent of DIPEA (total 3.0-4.0 eq).

    • Add DIPEA (2.0-3.0 eq) to the mixture.

    • Finally, add the coupling reagent HATU (1.2 eq) to the stirred solution at room temperature.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate, water, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired pyrazole carboxamide product.

Data Summary and Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
[1-(Ethoxymethyl)cyclopropyl]methanamine Hydrochloride1332529-10-8C₇H₁₆ClNO165.66
[1-(Ethoxymethyl)cyclopropyl]methanamine (Free Base)Not specifiedC₇H₁₅NO129.20

Data sourced from chemical supplier databases.

Conclusion and Future Outlook

[1-(Ethoxymethyl)cyclopropyl]methanamine is a prime example of a "smart" building block in modern drug discovery. Its design incorporates several features—a rigid cyclopropane core, a flexible ether linker, and a reactive amine handle—that medicinal chemists can leverage to solve complex structure-activity relationship (SAR) challenges. The successful application of this amine in the synthesis of potent BTK inhibitors underscores its value in constructing highly functionalized and optimized drug candidates. As the demand for novel therapeutics with improved properties continues to grow, the strategic use of such well-designed, compact, and sp³-rich scaffolds will undoubtedly play an increasingly crucial role in the future of medicinal chemistry.

References

  • Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link][1]

  • Nichols, D. E., et al. trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. Beilstein Journal of Organic Chemistry, 8, 1915-1923 (2012). [Link]

  • Talele, T. T. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(18), 8323-8354 (2016). [Link][3]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR, 2(5), 455-461 (2010). [Link]

  • Rousseaux, S. Synthetic Methods towards 1-Substituted Cyclopropylamines. University of Toronto T-Space. [Link]

  • de Meijere, A., et al. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 982-987 (2011). [Link]

  • Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 19(18), 5325-5328 (2009). [Link]

  • Inhibitors targeting Bruton's tyrosine kinase in cancers: drug development advances. Journal of Hematology & Oncology, 13(1), 145 (2020). [Link][4]

  • Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. Google Patents, CN103058884B. [6]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. [Link][2]

  • An Expedient and Practical Method for the Synthesis of a Diverse Series of Cyclopropane α-Amino Acids and Amines. The Journal of Organic Chemistry, 69(6), 2092-2102 (2004). [Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules, 26(14), 4280 (2021). [Link]

  • Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry, 148, 107519 (2024). [Link]

  • Evolution of BTK inhibitors. Lynchburg Journal of Medical Science, 5(3), Article 5 (2023). [Link]

  • BTK Inhibitors in Chronic Lymphocytic Leukemia. CLL Society. [Link]

  • BTK Inhibitors in CLL: New Clinical Evidence Reshapes First-Line Treatment. GlobalRPH. [Link]

Sources

Application Note: Strategic Utilization of [1-(Ethoxymethyl)cyclopropyl]methanamine in Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The transition from flat, sp2-hybridized molecules to sp3-rich, conformationally restricted scaffolds is a cornerstone of modern small-molecule drug discovery. The building block [1-(Ethoxymethyl)cyclopropyl]methanamine (CAS: 1332529-10-8) represents a highly strategic moiety for Hit-to-Lead (H2L) and Lead Optimization (LO) campaigns.

Cyclopropanes are an essential component of many FDA-approved drugs, and adding them to drug candidates is a critical strategy in the drug discovery process[1]. The cyclopropyl ring is frequently utilized as an isosteric replacement for an alkene or as a rigid alkyl linker, deployed strategically to increase target potency, enhance metabolic stability, and reduce off-target liabilities[2].

This specific building block offers a synergistic triad of chemical features:

  • Cyclopropane Core : Imparts structural rigidity, lowers conformational entropy, and acts as a bioisostere for gem-dimethyl or phenyl groups.

  • Ethoxymethyl Moiety : Breaks the symmetry of the cyclopropane, acts as a hydrogen bond acceptor (HBA), and fine-tunes lipophilicity (LogP/LogD) to prevent the molecule from becoming excessively hydrophobic.

  • Primary Methanamine : Serves as a highly reactive, unhindered vector for library generation via amidation, reductive amination, or sulfonylation. Advanced synthetic and biocatalytic methods increasingly rely on such derivatizable functional handles to generate diverse, stereopure building blocks for early-stage discovery[3].

Physicochemical_Logic Core [1-(Ethoxymethyl)cyclopropyl] methanamine Ring Cyclopropane Ring (Rigid Bioisostere) Core->Ring Ether Ethoxymethyl Group (HBA & Lipophilicity) Core->Ether Amine Methanamine Handle (Synthetic Vector) Core->Amine Metab Increased Metabolic Stability Ring->Metab Perm Optimized Membrane Permeability Ether->Perm Lib Rapid Analog Generation Amine->Lib

Physicochemical and synthetic advantages of the [1-(Ethoxymethyl)cyclopropyl]methanamine core.

Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is critical before incorporating it into a lead series. Noncanonical amino acids and cyclopropane derivatives are of increasing interest to medicinal chemists specifically because of their predictable impact on these parameters[4].

Table 1: Physicochemical Properties & Drug Design Implications

PropertyValueImplication for Drug Design
Molecular Weight 129.20 g/mol Low MW allows for conjugation to complex cores without exceeding Lipinski's Rule of 5 limits.
TPSA 35.25 ŲOptimal for maintaining high membrane permeability (ideal TPSA < 90 Ų for BBB penetration).
H-Bond Acceptors 2 (N, O)The ether oxygen provides a stable vector for target kinase/receptor interaction.
H-Bond Donors 2 (NH2)Consumed during amidation/alkylation; the final conjugated product typically retains 0-1 HBD.
LogP (Estimated) ~0.8 - 1.2Balanced lipophilicity prevents non-specific hydrophobic binding and microsomal clearance.

Mechanistic Workflow Integration

When integrating this building block into a Hit-to-Lead pipeline, it is typically introduced during the late-stage functionalization of a core scaffold. The primary amine allows for rapid parallel synthesis of analog libraries.

Workflow A Hit Identification B Amidation / Alkylation A->B C In Vitro ADME/Tox B->C D Lead Candidate C->D

Workflow for integrating the building block into Hit-to-Lead optimization.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints that confirm mechanistic success at each critical juncture, eliminating downstream troubleshooting.

Protocol A: High-Throughput Amidation (HATU/DIPEA)

Objective: Conjugate [1-(Ethoxymethyl)cyclopropyl]methanamine with a carboxylic acid intermediate to form a stable amide bond.

  • Pre-activation Phase:

    • Action: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and stir at 25°C for 15 minutes.

    • Causality: HATU rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. DIPEA acts as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid, driving the activation kinetics without participating in side reactions.

    • Validation Check: Remove a 5 µL aliquot and quench in 100 µL of LC-MS grade Methanol. LC-MS analysis must reveal the mass of the corresponding methyl ester (formed by the reaction of the active HOAt ester with MeOH). Do not proceed to Step 2 until this mass is observed.

  • Amine Conjugation Phase:

    • Action: Add [1-(Ethoxymethyl)cyclopropyl]methanamine hydrochloride (1.1 eq) in a single portion. Stir for 2–4 hours at 25°C.

    • Causality: The primary amine acts as a strong nucleophile. Adding it as an HCl salt requires the excess DIPEA from Step 1 to free-base the amine in situ. This strategy prevents the premature oxidation or degradation of the free amine during long-term storage.

    • Validation Check: Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. A deep purple spot indicates the presence of unreacted primary amine. The complete disappearance of this purple spot, coupled with the emergence of a new UV-active product spot, validates that the reaction has reached completion.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Reductive Amination (NaBH(OAc)₃)

Objective: Synthesize secondary amines via reaction with aldehydes or ketones.

  • Iminium Formation:

    • Action: Mix the target aldehyde (1.0 eq) and [1-(Ethoxymethyl)cyclopropyl]methanamine (1.1 eq) in anhydrous DCE (0.1 M). Add a catalytic amount of glacial acetic acid (0.1 eq). Stir for 1 hour at room temperature.

    • Causality: Acetic acid facilitates imine formation by mildly protonating the carbonyl oxygen, making the carbon more electrophilic and accelerating nucleophilic attack by the primary amine. DCE is chosen over DCM due to its higher boiling point and superior solubilizing properties for complex intermediates.

    • Validation Check: Analyze via LC-MS. The mass of the intermediate imine/iminium ion must be the dominant peak.

  • Selective Reduction:

    • Action: Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir for 12 hours at room temperature.

    • Causality: Sodium triacetoxyborohydride is a mild, chemo-selective reducing agent. It selectively reduces the iminium ion to the secondary amine without reducing any unreacted aldehyde, preventing the formation of unwanted primary alcohol byproducts.

    • Validation Check: LC-MS should show the complete conversion of the imine mass to the desired secondary amine mass [M+H]+.

Quantitative Data: Reaction Optimization

The following table summarizes the expected outcomes and optimization parameters when utilizing[1-(Ethoxymethyl)cyclopropyl]methanamine across various synthetic methodologies.

Table 2: Comparative Reaction Conditions and Expected Yields

Reaction TypeReagents / CatalystsSolvent & TempAvg. YieldByproduct Profile
Amidation HATU (1.2 eq), DIPEA (3.0 eq)DMF, 25°C85 - 95%Tetramethylurea (easily removed via aqueous wash)
Amidation EDC·HCl (1.5 eq), HOBt (1.5 eq)DCM, 25°C60 - 75%Water-soluble urea (requires longer reaction time)
Reductive Amination NaBH(OAc)₃ (1.5 eq), AcOH (cat.)DCE, 25°C75 - 90%Trace over-alkylation (tertiary amine formation)
Sulfonylation Sulfonyl Chloride (1.1 eq), PyridineDCM, 0°C to 25°C80 - 92%Pyridinium salts (removed via acidic workup)

References

  • Title : The Cyclopropyl Group in Medicinal Chemistry Source : Scientific Update URL :[Link]

  • Title : New, simple and accessible method creates potency-increasing structure in drugs Source : Penn State University / ChemEurope URL :[Link]

  • Title : A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks Source : National Institutes of Health (NIH) / PMC URL :[Link]

  • Title : Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks Source : PubMed - NIH (ACS Catalysis) URL : [Link]

Sources

Application Note: Reductive Amination Protocols for Complex Building Blocks Utilizing[1-(Ethoxymethyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug discovery, incorporating sp³-rich, conformationally constrained motifs is a proven strategy to enhance metabolic stability, modulate lipophilicity, and improve overall pharmacokinetic profiles. [1-(Ethoxymethyl)cyclopropyl]methanamine (CAS: 1134331-34-2 for the free base; 1332529-10-8 for the HCl salt) is a highly specialized primary amine building block. It combines a 1,1-disubstituted cyclopropane ring for structural rigidity with an ethoxymethyl ether that functions as a versatile hydrogen-bond acceptor .

Converting this primary amine into a functionalized secondary amine via reductive amination requires careful selection of reagents. The cyclopropyl core introduces moderate steric hindrance adjacent to the nucleophilic nitrogen, which can slow down the initial formation of the imine intermediate.

To overcome this without causing unwanted side reactions, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the gold-standard reducing agent. The causality behind this choice lies in the electron-withdrawing nature of the three acetoxy ligands, which stabilize the boron-hydrogen bond. This makes STAB significantly milder than traditional hydrides. It reacts sluggishly with parent aldehydes and ketones but rapidly reduces the highly electrophilic iminium ion intermediate. This precise chemoselectivity allows for a "direct" one-pot protocol where the amine, carbonyl, and reducing agent are mixed simultaneously, preventing premature reduction of the carbonyl starting material .

Experimental Workflows & Logical Relationships

The decision to use a direct or indirect (stepwise) reductive amination depends entirely on the steric bulk of the electrophile (aldehyde vs. ketone). The workflow below illustrates the logical decision tree for these reactions.

Workflow Start Prepare Reagents [1-(Ethoxymethyl)cyclopropyl]methanamine + Carbonyl Compound Solvent Dissolve in DCE or THF (0.2 M concentration) Start->Solvent Check Is the Carbonyl a Ketone or Aldehyde? Solvent->Check Aldehyde Aldehyde Pathway (No Acid Needed) Check->Aldehyde Aldehyde Ketone Ketone Pathway (Add 1-2 eq. AcOH) Check->Ketone Ketone AddSTAB Add 1.5 eq. STAB Stir at RT (2-24 h) Aldehyde->AddSTAB Ketone->AddSTAB Workup Quench with aq. NaHCO3 Extract & Purify AddSTAB->Workup

Figure 1: Decision tree and experimental workflow for direct reductive amination using STAB.

Pathway Amine Primary Amine (Cyclopropyl Core) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Addition Carbonyl Carbonyl Electrophile Carbonyl->Hemiaminal Nucleophilic Addition Iminium Iminium Ion (Activated) Hemiaminal->Iminium -H2O (Acid Cat.) Product Secondary Amine Target Iminium->Product Hydride Transfer (STAB)

Figure 2: Mechanistic pathway of reductive amination from primary amine to secondary amine.

Comparative Analysis of Reducing Agents

To ensure scientific rigor, it is critical to understand why STAB is prioritized over historical alternatives like Sodium Cyanoborohydride (NaBH₃CN). The table below summarizes the quantitative and qualitative data driving reagent selection.

Reducing AgentTypical SolventOptimal Additives / pHChemoselectivityToxicity / Safety Profile
NaBH(OAc)₃ (STAB) DCE, THF, DCMAcOH (for ketones)Excellent (Tolerates reducible groups like nitro, cyano)Mild & Safe (Non-toxic byproducts)
NaBH₃CN MeOH, EtOHpH 6–8 bufferGood, but sluggish with sterically hindered weak basesHigh (Generates highly toxic HCN gas)
NaBH₄ MeOH, EtOHNone (Stepwise only)Poor (Reduces carbonyls directly if mixed in one pot)Mild, but requires a strict two-step process
Borane-Pyridine EtOH, DCMAcidic conditionsGoodModerate (Strong pyridine odor, difficult to purge)

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure the causality of the reaction is tracked from initiation to completion.

Protocol A: Direct Reductive Amination with Aldehydes

Causality Focus: This protocol leverages the rapid imine formation between unhindered aldehydes and the primary amine. Because aldehydes are highly electrophilic, acetic acid (AcOH) is deliberately omitted to prevent over-reduction or dialkylation (tertiary amine formation). 1,2-Dichloroethane (DCE) is selected as the solvent because it provides optimal solubility for STAB and kinetically accelerates the reaction rate compared to THF .

  • Preparation: Oven-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (N₂ or Argon). If using the HCl salt of [1-(Ethoxymethyl)cyclopropyl]methanamine, add 1.0 eq. of Triethylamine (TEA) to liberate the free base.

  • Reagent Mixing: Add [1-(Ethoxymethyl)cyclopropyl]methanamine (1.0 mmol, 1.0 eq.) and the target aldehyde (1.05 mmol, 1.05 eq.) to the flask.

  • Solvent Addition: Dissolve the mixture in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration (approx. 5 mL). Stir at room temperature for 15–30 minutes to initiate hemiaminal formation.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq.) in a single portion. The suspension may become temporarily cloudy.

  • Analytical Monitoring: Stir the reaction at room temperature. Monitor progression via LC-MS. Look for the disappearance of the aldehyde UV trace and the appearance of the secondary amine mass (M+H)⁺. This is typically complete within 2–4 hours.

  • Quenching: Once the primary amine is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes. Causality: The basic quench destroys unreacted hydride and neutralizes any trace borate complexes, freeing the amine product.

  • Extraction & Purification: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: Stepwise Reductive Amination for Sterically Hindered Ketones

Causality Focus: The bulky cyclopropyl group adjacent to the amine, combined with a sterically hindered ketone, makes spontaneous imine formation thermodynamically unfavorable. Titanium(IV) isopropoxide (Ti(OiPr)₄) is employed as a dual-purpose Lewis acid and water scavenger to force the equilibrium toward the imine. NaBH₄ is then used because the pre-formed imine is stable, and a stronger, less sterically demanding hydride source is required to overcome the steric bulk during reduction.

  • Imine Formation: In a dry flask under N₂, dissolve the ketone (1.0 mmol, 1.0 eq.) and[1-(Ethoxymethyl)cyclopropyl]methanamine (1.1 mmol, 1.1 eq.) in anhydrous THF (5 mL).

  • Activation: Add Titanium(IV) isopropoxide (2.0 mmol, 2.0 eq.) dropwise via syringe. Stir the mixture at room temperature for 12–24 hours. (Monitor by ¹H NMR or GC-MS to confirm imine formation).

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Sodium Borohydride (NaBH₄) (1.5 mmol, 1.5 eq.) in small portions to control the exothermic hydride transfer.

  • Completion: Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 4 hours.

  • Quenching: Quench by adding water (2 mL). Note: A thick white precipitate of TiO₂ will form immediately. This visually validates the hydrolysis of the titanium complex.

  • Filtration: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate (20 mL) to ensure complete recovery of the product trapped in the titanium salts.

  • Extraction: Wash the filtrate with brine, dry over Na₂SO₄, concentrate, and purify via chromatography.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

Handling and long-term storage protocols for [1-(Ethoxymethyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the handling and long-term storage of [1-(Ethoxymethyl)cyclopropyl]methanamine. As a molecule of interest in pharmaceutical and agrochemical research, understanding its stability and reactivity is paramount for ensuring experimental integrity and personnel safety.[1] This guide synthesizes information on the compound's constituent functional groups—a primary amine, an ether, and a strained cyclopropane ring—to establish best practices for its use. Protocols for short-term handling, long-term storage, and management of potential degradation are detailed, supported by scientific principles and safety data from analogous compounds.

Chemical and Physical Properties Overview

[1-(Ethoxymethyl)cyclopropyl]methanamine is a unique molecule that combines the nucleophilicity of a primary amine with the potential for peroxide formation of an ether and the inherent ring strain of a cyclopropane.[2][3] Its hydrochloride salt is commercially available, indicating that the free base is sufficiently basic to form a stable salt.[4]

PropertyInferred CharacteristicsRationale and Citations
Physical State Likely a liquid at room temperatureBased on structurally similar primary amines and ethers of similar molecular weight.[5][6]
Solubility Expected to be soluble in organic solvents such as alcohols, ethers, and benzene. The hydrochloride salt is likely soluble in water.Primary amines and ethers exhibit solubility in common organic solvents. Amine salts are typically water-soluble.
Reactivity The primary amine group is nucleophilic and basic. The ether linkage is susceptible to peroxide formation upon exposure to air and light. The cyclopropane ring is strained and may participate in unique chemical reactions.Amines act as Lewis bases due to the lone pair of electrons on the nitrogen atom. Ethers are known to form explosive peroxides. The strained nature of the cyclopropane ring makes it a versatile synthetic building block.[2]

Hazard Identification and Personal Protective Equipment (PPE)

GHS Hazard Pictograms for a Structurally Similar Compound:

  • GHS02: Flammable

  • GHS05: Corrosive

  • GHS07: Harmful

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationsRationale
Eye Protection Chemical safety goggles and a face shield.To protect against splashes of the potentially corrosive liquid.[5][6]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact with the corrosive and potentially harmful substance.[2]
Body Protection A lab coat or chemical-resistant apron.To protect against spills and splashes.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for large quantities or in case of spills.To avoid inhalation of potentially harmful vapors.[8]

Short-Term Handling Protocols

For routine experimental use, the following protocols should be followed to ensure safety and minimize compound degradation.

Aliquoting and Dispensing
  • Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.[9]

  • Ventilation: Always work in a well-ventilated laboratory or a chemical fume hood.[8]

  • Material Compatibility: Use glass or high-density polyethylene (HDPE) containers. Avoid contact with incompatible materials such as strong acids and oxidizing agents.[6][8]

  • Spill Management: Have a spill kit readily available. In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and dispose of it as hazardous waste.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment A Retrieve from Storage B Equilibrate to Room Temperature A->B C Work in Fume Hood B->C D Dispense under Inert Gas C->D E Use Appropriate PPE D->E F Seal Container Tightly E->F G Return to Storage F->G H Dispose of Waste Properly F->H

Caption: A generalized workflow for the short-term handling of [1-(Ethoxymethyl)cyclopropyl]methanamine.

Long-Term Storage Protocols

The long-term stability of [1-(Ethoxymethyl)cyclopropyl]methanamine is influenced by temperature, light, and atmospheric conditions. The hydrochloride salt is recommended to be stored at 2-8°C, sealed in a dry environment.[4] For the free base, similar conditions are advisable.

Storage ParameterRecommended ConditionRationale and Citations
Temperature 2-8°CRefrigeration slows down potential degradation pathways, including oxidation of the amine and peroxide formation in the ether.[8][10]
Atmosphere Inert gas (Nitrogen or Argon)Minimizes oxidation of the amine group and the formation of peroxides in the ether component.[9]
Light Amber or opaque containersProtects the compound from light-induced degradation.[8]
Container Tightly sealed glass or HDPE containersPrevents exposure to air and moisture.[8]
Long-Term Storage Decision Tree

G A Is the compound the free base or a salt? B Store at 2-8°C under inert gas in a tightly sealed, light-resistant container. A->B Free Base C Store at 2-8°C, sealed in a dry environment in a light-resistant container. A->C Salt

Caption: Decision tree for the long-term storage of [1-(Ethoxymethyl)cyclopropyl]methanamine and its salts.

Potential Degradation Pathways and Mitigation

The primary degradation pathways for this molecule are likely to be oxidation of the amine and peroxide formation of the ether.

Amine Oxidation

Primary amines can be susceptible to oxidation, which can lead to the formation of various degradation products.[11][12]

  • Mitigation: Storing under an inert atmosphere and at low temperatures can significantly slow down this process.[9]

Ether Peroxide Formation

Ethers can react with atmospheric oxygen to form explosive peroxides, a process that can be initiated by light.[13]

  • Mitigation: Store in airtight, opaque containers, away from light and heat. It is also advisable to date the container upon opening and periodically test for the presence of peroxides, especially if the compound has been stored for an extended period.

Cyclopropane Ring Stability

The cyclopropane ring is thermodynamically strained but can be kinetically stable. However, certain conditions, such as high temperatures or the presence of specific catalysts, could potentially lead to ring-opening reactions.

  • Mitigation: Adherence to the recommended storage conditions will minimize the risk of unintended reactions involving the cyclopropane ring.

Degradation Pathway Diagram

G A [1-(Ethoxymethyl)cyclopropyl]methanamine B Oxidation Products (e.g., imines, aldehydes) A->B O2, light C Peroxide Adducts A->C O2, light D Ring-Opened Products A->D Heat, catalysts

Caption: Potential degradation pathways for [1-(Ethoxymethyl)cyclopropyl]methanamine.

Disposal

Unused or degraded [1-(Ethoxymethyl)cyclopropyl]methanamine should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

The proper handling and long-term storage of [1-(Ethoxymethyl)cyclopropyl]methanamine are critical for ensuring the quality of research data and maintaining a safe laboratory environment. By understanding the chemical nature of its functional groups and adhering to the protocols outlined in this guide, researchers can effectively mitigate risks and preserve the integrity of this valuable chemical compound.

References

  • Gardarsdottir, H. (2024).
  • Lepaumier, H., et al. (2009). New Amines for CO 2 Capture. II. Oxidative Degradation Mechanisms. Industrial & Engineering Chemistry Research, 48(20), 9061-9067.
  • Yusoff, R., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. International Journal of the Physical Sciences, 6(25), 5946-5961.
  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1368-1371.
  • van der Krogt, J. A., et al. (2023). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
  • Khan, I., & Ibrar, A. (2026, February 28). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
  • Eke, Z., et al. (2025, November 1). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies.
  • methanamine-hydrochloride.html)

  • Hartono, A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16045-16055.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Reactivity of [1-(Ethoxymethyl)cyclopropyl]methanamine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical resource for scientists and researchers encountering challenges with the C-N cross-coupling of [1-(Ethoxymethyl)cyclopropyl]methanamine. This guide is designed to provide in-depth, field-proven insights and systematic troubleshooting strategies to overcome the unique reactivity hurdles presented by this valuable building block. The cyclopropylamine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart unique conformational rigidity and metabolic stability to drug candidates[1][2]. However, its compact and strained nature presents distinct challenges in common transformations like the Buchwald-Hartwig amination[3][4].

This document moves beyond generic advice to explain the causal relationships behind experimental choices, empowering you to diagnose issues and rationally design solutions for successful coupling outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and stumbling blocks encountered when working with [1-(Ethoxymethyl)cyclopropyl]methanamine and related primary cyclopropylamines.

Q1: My Buchwald-Hartwig reaction with [1-(Ethoxymethyl)cyclopropyl]methanamine is resulting in very low or no yield. What is the primary reason for this?

Low yields are most often a consequence of the inherent challenges posed by the cyclopropylamine substrate itself. The primary factors are:

  • Steric Hindrance: The compact, three-dimensional structure of the cyclopropyl group can hinder its approach to the palladium center, making the crucial C-N reductive elimination step of the catalytic cycle kinetically challenging[3].

  • Ligand Incompatibility: Not all phosphine ligands are created equal for this transformation. The coupling of small, sterically demanding primary amines requires ligands that are both bulky enough to promote reductive elimination and electron-rich enough to facilitate the initial oxidative addition step[3][5][6]. First-generation ligands or those ideal for secondary amines often fail.

  • Catalyst Inactivation: Like many primary amines, cyclopropylamines can, under certain conditions, lead to catalyst deactivation. This can occur through the formation of stable off-cycle palladium-amine complexes or, at elevated temperatures, catalyst decomposition to palladium black[7][8].

Q2: I'm observing significant hydrodehalogenation of my aryl halide starting material. What causes this side reaction and how can I minimize it?

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations[9]. It typically arises from two main pathways:

  • Catalyst Decomposition: At higher temperatures, the palladium catalyst can decompose, leading to species that catalyze the reduction of the aryl halide[8].

  • β-Hydride Elimination: This pathway can occur from an intermediate palladium-amido complex, although it's less common with primary amines that lack β-hydrogens on the nitrogen substituent itself. However, other species in the reaction mixture can serve as hydride sources.

To minimize this, consider lowering the reaction temperature and screening different bases, as the base can influence the rate of catalyst decomposition and other side reactions[7][8].

Q3: Are there viable alternatives to palladium-catalyzed reactions for coupling this amine?

Yes. While the Buchwald-Hartwig amination is a powerful tool, copper-catalyzed C-N coupling (Ullmann condensation) has re-emerged as a potent alternative, particularly for sterically hindered partners[10][11][12]. Modern Ullmann-type reactions often proceed under milder conditions than their historical counterparts and can be effective where palladium systems fail. This approach may require screening of different copper sources (e.g., CuI, Cu(OAc)₂) and specialized ligands[10][11].

Q4: Does the (ethoxymethyl) substituent on the cyclopropane ring cause any specific issues?

The (ethoxymethyl) group is generally considered electronically neutral and is unlikely to be the primary cause of low reactivity. However, two potential, albeit less common, considerations are:

  • Chelation: The ether oxygen could potentially coordinate to the palladium center, creating a stable, less reactive intermediate. This is more likely with certain ligand geometries.

  • Steric Bulk: This substituent adds to the overall steric profile of the amine, reinforcing the need for highly active, sterically demanding catalyst systems.

Systematic Troubleshooting Guide

When faced with a low-yielding reaction, a systematic approach is crucial. The following guide is structured by observable symptoms to help you diagnose and resolve the underlying issue.

Troubleshooting Workflow Diagram

The diagram below outlines a logical decision-making process for troubleshooting poor reaction outcomes.

Troubleshooting_Workflow start Low or No Product Yield q1 Observe Reaction Appearance: Is Palladium Black Present? start->q1 a1_yes Catalyst Decomposition q1->a1_yes Yes q2 Analyze Crude Reaction: Is Aryl Halide Consumed? q1->q2 No sol1 Solution: 1. Lower Reaction Temperature 2. Screen Ligands for Stability 3. Use a Pre-catalyst a1_yes->sol1 a2_no Inactive Catalyst / Suboptimal Conditions q2->a2_no No a2_yes Side Product Formation q2->a2_yes Yes sol2 Solution: 1. Verify Inert Atmosphere 2. Confirm Reagent Purity (Anhydrous) 3. Screen Ligand/Base/Solvent a2_no->sol2 sol3 Solution: 1. Analyze for Hydrodehalogenation 2. Check for Ring-Opening 3. Optimize Ligand/Base to Favor C-N Coupling a2_yes->sol3 Catalytic_Cycle cluster_0 Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amido_complex [L-Pd(II)(Ar)(NHR)]+ oa_complex->amido_complex Amine Coordination (R-NH2) amido_neutral L-Pd(II)(Ar)(NR) amido_complex->amido_neutral Deprotonation (-H+, Base) amido_neutral->pd0 Reductive Elimination product Ar-NHR (Desired Product) amido_neutral->product

Sources

Technical Support Center: Solvent Optimization for [1-(Ethoxymethyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unique stereoelectronic profile of [1-(Ethoxymethyl)cyclopropyl]methanamine. The alpha-quaternary cyclopropyl center introduces significant steric bulk, while the ethoxymethyl ether arm offers competing hydrogen-bonding sites and potential lability under harsh conditions.

This guide provides field-proven, self-validating protocols to optimize your solvent systems, ensuring high yields and minimizing side reactions.

Solvent Selection Workflow

SolventOptimization Start Start: Solvent Optimization [1-(Ethoxymethyl)cyclopropyl]methanamine RxnType Determine Reaction Class Start->RxnType Amidation Amidation / Coupling RxnType->Amidation Alkylation N-Alkylation RxnType->Alkylation RedAm Reductive Amination RxnType->RedAm Solvent1 Polar Aprotic (DMF/NMP) Boosts nucleophilicity Amidation->Solvent1 Solvent2 Mixed Non-polar/Ethereal (Toluene/CPME) Controls mono-alkylation Alkylation->Solvent2 Solvent3 Protic (MeOH/EtOH) Facilitates imine formation RedAm->Solvent3 Eval Evaluate Reaction Profile Solvent1->Eval Solvent2->Eval Solvent3->Eval Opt Optimized Condition Achieved Eval->Opt

Decision matrix for optimizing solvent conditions based on reaction class.

Troubleshooting & FAQs

Issue 1: Sluggish Amidation or Coupling Rates

Q: My standard peptide coupling conditions (DCM, room temperature) are yielding <20% product with [1-(Ethoxymethyl)cyclopropyl]methanamine. How do I improve this? A: The primary amine is situated on a sterically demanding cyclopropyl ring, which significantly raises the activation energy required for nucleophilic attack. Dichloromethane (DCM) lacks the dielectric constant required to stabilize the highly polar transition state of hindered couplings.

  • Causality & Solution: Switch to a highly polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). These solvents actively disrupt intermolecular hydrogen bonding between the primary amine molecules, freeing the lone pair and stabilizing the transition state. If the solubility of your activated ester is compromised in pure DMF, a 1:1 mixture of DMF/DCM provides an excellent balance of solvation and polarity.

Issue 2: Over-Alkylation during N-Alkylation

Q: When attempting mono-alkylation with an alkyl halide, I'm observing significant di-alkylation despite using exactly 1.0 equivalent of electrophile. A: This is a classic issue with primary amines, exacerbated here because the ethoxymethyl group can transiently coordinate the electrophile via its ether oxygen, increasing the local effective concentration near the nitrogen.

  • Causality & Solution: You must suppress the nucleophilicity of the newly formed secondary amine. Utilizing a mixed solvent system of Toluene and Cyclopentyl methyl ether (CPME) (e.g., in a 7:3 ratio) has been shown to optimize yields in the asymmetric functionalization of primary alkylamines[1]. This specific non-polar/ethereal mixture restricts the solubility of the mono-alkylated hydrohalide salt, precipitating it out of the reaction sphere and preventing subsequent over-alkylation. Alternatively, Acetonitrile (MeCN) is routinely identified as an optimal solvent for primary amine functionalization due to its ability to balance substrate solubility while mitigating reaction exothermicity[2].

Issue 3: Ether Cleavage or Ring Opening

Q: I am running a Lewis-acid catalyzed reaction and seeing degradation products that lack the ethoxy mass (-OEt) via LC-MS. A: The ethoxymethyl ether is highly susceptible to cleavage by strong Lewis acids (e.g., BBr₃, AlCl₃) or harsh Brønsted acids. Furthermore, the cyclopropyl group's stability is highly dependent on avoiding extreme acidic conditions that promote ring-opening[3]. This degradation is accelerated in non-coordinating solvents like DCM or Toluene, where the Lewis acid remains highly active.

  • Causality & Solution: Switch to a coordinating solvent like Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF). The ethereal solvent will dynamically compete for Lewis acid coordination, tempering its reactivity and protecting your substrate's ether linkage. Ensure your reaction pH remains above 3.0 to prevent acid-catalyzed ring-opening of the cyclopropyl moiety.

Quantitative Data: Solvent Performance Matrix

The following table summarizes the causal effects of various solvent systems on [1-(Ethoxymethyl)cyclopropyl]methanamine reactions:

Solvent SystemReaction ClassDielectric Constant (ε)Mono/Di SelectivityTypical Yield (%)Mechanistic Notes
DCM Amidation8.9N/A< 20%Sluggish reaction due to inability to stabilize the hindered transition state.
DMF / NMP Amidation36.7 / 32.2N/A85 - 95%Optimal. Stabilizes polar transition states; disrupts amine H-bonding.
Toluene/CPME (7:3) N-Alkylation~2.4 / 4.8High (Mono)75 - 82%Precipitates mono-alkylated salt, successfully preventing over-alkylation[1].
Acetonitrile (MeCN) N-Alkylation37.5Moderate80 - 88%Excellent thermal management for exothermic primary amine reactions[2].
Methanol (MeOH) Reductive Amination32.7N/A> 90%Protic environment accelerates imine formation; supports NaBH(OAc)₃ stability.
THF + Lewis Acid Deprotection7.6N/AVariableCoordinating solvent protects the ethoxymethyl ether from premature cleavage.

Validated Experimental Protocol: Reductive Amination

Reductive amination with[1-(Ethoxymethyl)cyclopropyl]methanamine is highly sensitive to solvent choice due to the equilibrium-driven nature of imine formation. This protocol utilizes a protic solvent to drive the reaction forward.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of [1-(Ethoxymethyl)cyclopropyl]methanamine and 1.05 mmol of the target aldehyde in 5.0 mL of anhydrous Methanol (MeOH).

    • Causality: Protic solvents like MeOH facilitate the critical proton transfer steps required for carbinolamine dehydration to the imine.

  • Imine Formation: Add 3.0 equivalents of anhydrous MgSO₄ or activated 4Å molecular sieves. Stir at 25°C for 2 hours.

    • Self-Validation Check: Remove a 10 µL aliquot, dilute in CDCl₃, and check via ¹H-NMR for the disappearance of the aldehyde peak (~9.5-10 ppm) and the appearance of the imine peak (~8.0-8.5 ppm). Do not proceed to step 3 until >95% conversion is observed. If conversion is low, verify the anhydrous nature of your MeOH, as trace water drives the equilibrium backward.

  • Reduction: Cool the reaction vessel to 0°C. Slowly add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)₃) in three portions over 15 minutes.

    • Causality: NaBH(OAc)₃ is stable in MeOH at low temperatures and selectively reduces the protonated imine without reducing any trace unreacted aldehyde.

  • Quench & Workup: After 4 hours of stirring at room temperature, quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

    • Causality: The use of EtOAc prevents the emulsion formation commonly seen with ethereal solvents in this specific amine matrix.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography using a DCM:MeOH gradient (typically 95:5 with 0.1% Et₃N to prevent streaking).

References

  • Direct Deamination of Primary Amines via Isodiazene Intermediates Source: ACS Publications URL:[Link]

  • Palladium-Catalyzed Asymmetric α-Arylation of Alkylamines: A General Strategy for the Synthesis of Chiral α-Aryl Amines Source: ACS Catalysis URL:[Link]

Sources

Technical Support Center: Strategies for Overcoming Steric Hindrance with [1-(Ethoxymethyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for [1-(Ethoxymethyl)cyclopropyl]methanamine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges in reactions involving this sterically demanding primary amine. The unique structural arrangement of the cyclopropyl ring adjacent to the aminomethyl group, coupled with the ethoxymethyl substituent, presents significant steric challenges that can impede or prevent common chemical transformations.

This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you navigate these challenges and achieve your synthetic goals.

Frequently Asked Questions (FAQs)
Q1: What is steric hindrance, and why is it a significant issue for [1-(Ethoxymethyl)cyclopropyl]methanamine?

A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or bulky groups in a molecule physically obstructs a chemical reaction.[1] In the case of [1-(Ethoxymethyl)cyclopropyl]methanamine, the primary amine (-NH2) is attached to a methylene bridge, which is directly bonded to a quaternary carbon of the cyclopropane ring. This quaternary carbon is also substituted with an ethoxymethyl group.

This specific arrangement creates a crowded environment around the amine's reactive lone pair of electrons. For a reaction to occur, an incoming electrophile must approach the nitrogen atom at a specific angle (e.g., the Bürgi-Dunitz angle for carbonyls).[2] The bulky cyclopropyl and ethoxymethyl groups effectively shield the nitrogen, increasing the activation energy required for the reaction to proceed, which often results in slow reaction rates or complete failure under standard conditions.[1]

Steric_Hindrance cluster_molecule [1-(Ethoxymethyl)cyclopropyl]methanamine cluster_approach Blocked Nucleophilic Attack N N C_amine C N->C_amine H1 H N->H1 H2 H N->H2 C_quat C C_amine->C_quat C_ring1 C C_quat->C_ring1 C_ring2 C C_quat->C_ring2 C_ether C C_quat->C_ether block1 Steric Shield (Cyclopropyl) C_ring1->C_ring2 O_ether O C_ether->O_ether block2 Steric Shield (Ethoxymethyl) C_ethyl C O_ether->C_ethyl C_methyl C C_ethyl->C_methyl E Electrophile (E+) arrow1 arrow2

Caption: Steric hindrance in [1-(Ethoxymethyl)cyclopropyl]methanamine.

Q2: My standard acylation reaction with an acid chloride is failing. What can I do to form the amide bond?

A2: This is a very common challenge. The low reactivity of the hindered amine often prevents efficient reaction with standard acylating agents like acid chlorides. Several strategies can be employed to overcome this:

  • Increase Reagent Reactivity with Coupling Agents: Instead of an acid chloride, use the corresponding carboxylic acid in combination with a modern coupling reagent. Reagents like HATU, HBTU, or COMU form highly reactive activated esters in situ, which are more readily attacked by the sterically hindered amine.[3]

  • Elevate the Reaction Temperature: Providing more thermal energy can help the reacting molecules overcome the high activation energy barrier imposed by steric hindrance.[2][4] Microwave irradiation is particularly effective for safely and rapidly reaching high temperatures, often reducing reaction times from hours to minutes.[2]

  • Use a More Reactive Acylating Agent: Acid anhydrides are generally more reactive than acid chlorides and can be effective, especially when paired with a nucleophilic catalyst.

  • Employ a Nucleophilic Catalyst: Catalysts like 4-(Dimethylamino)pyridine (DMAP) or 1-Methylimidazole (MI) can act as acyl transfer agents.[5][6] They react with the acylating agent to form a highly reactive intermediate (e.g., an N-acylpyridinium salt), which is then more susceptible to attack by the hindered amine.[6]

StrategyReagentsTypical ConditionsRationale
Coupling Reagent Carboxylic Acid, HATU, DIPEADMF, 25-60 °CForms a highly reactive O-acylisourea intermediate.
High Temperature Acid Chloride or Anhydride, PyridineDioxane or Toluene, 80-120 °CProvides energy to overcome the activation barrier.
Microwave Acid Chloride, DIPEADMF/Acetonitrile, 140 °C, 15 minRapidly and efficiently delivers high thermal energy.[2]
Organocatalysis Acid Anhydride, 1-Methylimidazole (MI), Et3NCH2Cl2, RTForms a more reactive N-acylimidazolium intermediate.[5]
Q3: I am attempting an N-alkylation with an alkyl bromide, but the reaction is slow and produces multiple products. What are the best practices for this transformation?

A3: Direct alkylation of primary amines with alkyl halides is often difficult to control and can lead to over-alkylation, forming secondary, tertiary, and even quaternary ammonium salts.[7] For a hindered amine, the initial alkylation is already slow, making these side reactions more problematic.

Recommended Strategies:

  • Reductive Amination: This is often the most reliable method. React the amine with an appropriate aldehyde or ketone in the presence of a reducing agent. The intermediate imine/enamine is reduced to form the desired secondary amine. This method avoids over-alkylation.

    • Common Reducing Agents: Sodium triacetoxyborohydride (STAB) is mild and highly effective for this purpose. Sodium cyanoborohydride (NaBH3CN) is also used, but STAB is generally preferred due to its lower toxicity and higher selectivity.

  • Use a Non-Nucleophilic Hindered Base: For direct alkylation, the reaction generates an acid (H-X) that protonates the starting amine, rendering it unreactive.[8] Using an excess of a strong, non-nucleophilic, and sterically hindered base, such as 2,6-lutidine or diisopropylethylamine (DIPEA), can scavenge the acid without competing in the alkylation reaction.[8][9]

  • Catalytic Methods (Borrowing Hydrogen): Advanced methods involving inorganic catalysts can facilitate the alkylation of amines with primary alcohols, which is a more atom-economical approach.[10] These reactions proceed through an oxidation-imination-reduction sequence.

Q4: What are the key considerations for using this amine in a palladium- or copper-catalyzed C-N cross-coupling reaction?

A4: C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful but can be challenging with sterically hindered amines. Success is highly dependent on the choice of catalyst, ligand, base, and solvent.

  • Ligand Selection is Critical: The ligand is arguably the most important component. For hindered primary amines, bulky, electron-rich biarylphosphine ligands are often required. These ligands promote the crucial reductive elimination step, which is often the rate-limiting step for hindered substrates.

    • Examples of Effective Ligands: Josiphos-type ligands, Buchwald's biarylphosphine ligands (e.g., XPhos, RuPhos), or specific N-heterocyclic carbenes (NHCs) have shown success in coupling hindered amines.[11]

  • Choice of Metal Catalyst: While palladium is the most common catalyst for these reactions, copper-catalyzed systems (Ullmann condensation) have re-emerged as a viable alternative, especially with the development of new ligands that can facilitate the coupling of hindered partners.[12][13][14]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can significantly influence the reaction outcome.

  • Solvent: Aprotic, non-polar, or weakly polar solvents like toluene, dioxane, or THF are typically used.

It is crucial to screen a variety of ligands and reaction conditions, as no single system works for all substrate combinations.[11]

Troubleshooting & Experimental Protocols

The following protocols are provided as a starting point for optimization. Always monitor reactions by TLC or LC-MS to determine the optimal reaction time.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for coupling the amine with a carboxylic acid when standard methods fail.

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (N2 or Argon), dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add HATU (1.1 equiv) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to the solution. Stir at room temperature for 15-20 minutes. A color change may be observed as the active ester forms.

  • Coupling: Add a solution of [1-(Ethoxymethyl)cyclopropyl]methanamine (1.2 equiv) in anhydrous DMF to the activated mixture.

  • Reaction: Stir the reaction at 40-60 °C and monitor its progress. Reactions with hindered amines may require several hours to overnight.[3]

  • Work-up: Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Acylation_Workflow Start Start: Acylation Reaction Fails (Low Yield / No Reaction) Q1 Is the acylating agent an acid chloride? Start->Q1 Action1 Switch to Carboxylic Acid + Coupling Reagent (e.g., HATU) Q1->Action1 Yes Action2 Increase Reaction Temperature (e.g., 80-120 °C) Q1->Action2 No (e.g., Anhydride) Q2 Is the reaction still slow? Action1->Q2 Action2->Q2 Action4 Add a Nucleophilic Catalyst (e.g., DMAP, 1-Methylimidazole) Action2->Action4 Optional Enhancement Action3 Use Microwave Irradiation (e.g., 140 °C, 15 min) Q2->Action3 Yes End Success: Product Formed Q2->End No Action3->End Action4->Q2

Caption: Troubleshooting workflow for a failing acylation reaction.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general starting point for the arylation of the hindered amine with an aryl halide. Note: Ligand and base screening may be necessary.

  • Glovebox Setup: All reagents should be handled in an inert atmosphere (glovebox).

  • Reaction Assembly: To a vial, add the Pd catalyst (e.g., Pd2(dba)3, 2 mol %), the biarylphosphine ligand (e.g., XPhos, 4.4 mol %), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Add Reagents: Add the aryl halide (1.0 equiv) and [1-(Ethoxymethyl)cyclopropyl]methanamine (1.2 equiv).

  • Add Solvent: Add anhydrous toluene or dioxane (0.1 M).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor by LC-MS.

  • Work-up: After cooling to room temperature, pass the reaction mixture through a short plug of Celite, eluting with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the crude residue by column chromatography.

References
  • Benchchem. (2025). Technical Support Center: Overcoming Steric Hindrance in 2-Methoxyadamantane Reactions.
  • Benchchem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • Defense Technical Information Center. (1969).
  • ResearchGate. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • ACS Publications. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • ACS Publications. (2016). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Organic Letters.
  • Semantic Scholar. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners.
  • ACS Publications. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • Defense Technical Information Center. (1969).
  • Fiveable. (2025).
  • Zhang, Z., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chinese Journal of Chemistry.
  • CCS Chemistry. (2025).
  • Benchchem. (2025). Overcoming steric hindrance in reactions with o-Toluic Acid Chloride.
  • H.J. Reich, et al. (1979). Insight into Novel Cyclization Reactions Using Acetic Anhydride in the Presence of 4-Dimethylaminopyridine. The Journal of Organic Chemistry.
  • Benchchem. (2025). Overcoming steric hindrance in reactions involving 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone.

Sources

Technical Support Center: Purification & Troubleshooting for [1-(Ethoxymethyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for [1-(Ethoxymethyl)cyclopropyl]methanamine and its derivatives. As a highly polar, low-molecular-weight primary amine, this critical building block presents unique challenges during isolation, purification, and handling.

This guide is engineered for researchers and drug development professionals. It bypasses generic advice to provide field-proven, mechanistically grounded solutions for the synthesis and purification of this specific cyclopropyl intermediate.

Part 1: Diagnostic Q&A (Troubleshooting Common Failures)

Q1: My isolated yield is consistently below 30% after reducing 1-(ethoxymethyl)cyclopropanecarbonitrile. Where is my product going? A1: Your product is likely being lost to the aqueous phase during workup or to the vacuum pump during concentration. The free base of[1-(ethoxymethyl)cyclopropyl]methanamine (CAS 1134331-34-2) has a molecular weight of only 129.2 g/mol [1]. The combination of the primary amine and the ethoxymethyl ether creates a dense hydrogen-bonding network with water, severely reducing its partition coefficient (LogP) in standard organic solvents like ethyl acetate or diethyl ether. Furthermore, the free base is highly volatile. If you are using a rotary evaporator at temperatures above 25 °C or applying high vacuum, you are distilling your product into the cold trap.

Q2: I cannot see my product on TLC. How do I monitor the reaction and purification? A2: [1-(Ethoxymethyl)cyclopropyl]methanamine lacks a conjugated π-system or aromatic ring, rendering it completely invisible to standard UV lamps (254 nm / 365 nm). To visualize this compound, you must use chemical stains. Ninhydrin is the gold standard here; it reacts specifically with the primary amine upon heating to form Ruhemann's purple. Alternatively, if you are using LC-MS or HPLC for reaction monitoring, you must utilize an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as UV detectors will return a flat baseline.

Q3: How do I separate the product from unreacted nitrile or over-alkylated impurities without using column chromatography? A3: You can exploit the ionizable nature of the primary amine through a rigorous acid-base extraction. The unreacted nitrile and ether impurities remain neutral across all pH ranges. By acidifying the crude mixture to pH < 2, the amine becomes a water-soluble ammonium salt, allowing you to wash away organic impurities with dichloromethane (DCM). Basifying the aqueous layer to pH > 12 then allows for the recovery of the purified free base.

Part 2: Quantitative Data & Detection Strategies

To successfully manipulate this intermediate, you must understand its physicochemical boundaries. The hydrochloride salt (CAS 1332529-10-8) is the preferred storage form due to its stability[2].

Table 1: Physicochemical Properties & Handling Matrix
PropertyFree Base FormHydrochloride Salt Form
Molecular Formula C₇H₁₅NOC₇H₁₆ClNO
Molecular Weight 129.20 g/mol 165.66 g/mol
CAS Number 1134331-34-21332529-10-8
Physical State Colorless to pale yellow oilWhite to off-white solid
Volatility High (Significant vapor pressure at RT)Negligible
Storage Not recommended (Prone to oxidation/loss)Sealed, dry, 2-8 °C
Table 2: Chromatographic Detection & Staining Guide
Detection MethodResponseCausality / Mechanism
UV (254 / 365 nm) InvisibleLack of conjugated π-system or aromatic chromophores.
Ninhydrin Stain Deep Purple/PinkNucleophilic attack of the primary amine on ninhydrin yields Ruhemann's purple.
KMnO₄ Stain Yellow spot on purpleOxidation of the amine and ether functional groups reduces Mn(VII) to Mn(IV).

Part 3: Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. Do not skip the validation checkpoints; they are engineered to prevent downstream failures.

Protocol A: Optimized Aqueous Workup and HCl Salt Isolation

Use this protocol to directly isolate the amine after the reduction of 1-(hydroxymethyl)cyclopropanecarbonitrile[3] without chromatography.

  • Quench & Basify: After the reduction reaction is complete, cool the mixture to 0 °C. Carefully quench with water, then basify the aqueous layer to pH > 12 using 6M NaOH.

    • Self-Validation Checkpoint: Tap a glass rod into the solution and touch it to universal pH paper. The paper must turn dark purple (pH 12-14). If the pH is lower, the amine will remain protonated and water-soluble.

  • Optimized Extraction: Saturate the basic aqueous layer with solid NaCl. Extract the aqueous phase with a 3:1 mixture of Dichloromethane (DCM) and Isopropanol (IPA) (3 x 50 mL per 100 mL aqueous).

    • Causality: The addition of IPA disrupts the hydrogen bonding network between the ethoxymethyl ether/amine and water, drastically improving the partition coefficient and driving the amine into the organic phase.

  • Drying & Mild Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure at a bath temperature not exceeding 25 °C and a pressure no lower than 150 mbar.

  • Salt Formation: Dissolve the crude, volatile oil in anhydrous diethyl ether (10 mL per gram of crude). Slowly add 2.0 equivalents of 4M HCl in dioxane at 0 °C. Stir for 30 minutes.

    • Self-Validation Checkpoint: A white precipitate will form immediately. If no precipitate forms, the amine was lost during concentration.

  • Isolation: Filter the precipitate, wash with ice-cold ether, and dry under high vacuum to afford pure (1-(Ethoxymethyl)cyclopropyl)methanamine hydrochloride[2].

Protocol B: Boc-Protection for High-Purity Needs

Use this protocol if the crude amine contains closely related basic impurities that cannot be removed by acid-base extraction.

  • Protection: Dissolve the crude amine in DCM. Add 1.5 eq of Triethylamine (Et₃N) and 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O) at 0 °C. Warm to room temperature and stir for 4 hours.

    • Causality: Converting the primary amine to a Boc-carbamate eliminates its basicity, drastically reduces its water solubility, and increases its molecular weight, making it highly amenable to standard silica gel chromatography.

  • Workup: Wash the organic layer with 1M citric acid (to remove unreacted Et₃N and trace basic impurities), followed by brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via silica gel flash chromatography using a Hexanes/EtOAc gradient. Monitor fractions by spotting on TLC and heating with Ninhydrin stain.

  • Deprotection: Treat the purified Boc-amine with 4M HCl in dioxane for 2 hours at room temperature. Concentrate under reduced pressure to yield the pure HCl salt.

Part 4: Process Workflows & Logical Pathways

G Start 1-(Ethoxymethyl)cyclopropanecarbonitrile (Intermediate) Reduction Reduction (LAH or H2/Raney Ni) Start->Reduction Crude Crude[1-(Ethoxymethyl)cyclopropyl]methanamine (Volatile Free Base) Reduction->Crude PathA Path A: Direct Salt Formation (Recommended for Volatile Amines) Crude->PathA PathB Path B: Boc-Protection (Recommended for Complex Mixtures) Crude->PathB Extract Aqueous Workup (pH > 12) Extract with DCM/IPA (3:1) PathA->Extract Boc React with Boc2O, Et3N PathB->Boc HCl Add HCl in Dioxane/Ether Precipitate Salt Extract->HCl PureSalt Pure Amine HCl Salt (CAS: 1332529-10-8) HCl->PureSalt Flash Silica Gel Chromatography (Ninhydrin Detection) Boc->Flash Deprotect Deprotect (4M HCl in Dioxane) Flash->Deprotect Deprotect->PureSalt

Workflow for the isolation and purification of[1-(Ethoxymethyl)cyclopropyl]methanamine.

ExtractionLogic Aqueous Aqueous Amine Mixture (Protonated, pH < 7) Basify Adjust to pH 12-14 (NaOH / KOH) Aqueous->Basify FreeBase Free Base Amine (Highly Water Soluble) Basify->FreeBase StandardExt Standard Extraction (EtOAc / DCM) FreeBase->StandardExt OptExt Optimized Extraction (DCM:IPA 3:1 + NaCl) FreeBase->OptExt PoorYield Poor Yield (Amine stays in aq. phase) StandardExt->PoorYield HighYield High Yield (Amine moves to org. phase) OptExt->HighYield

Logical decision tree for optimizing the aqueous extraction of highly polar aliphatic amines.

References

  • Calpaclab. 1-(Hydroxymethyl)cyclopropanecarbonitrile, min 98%, 100 mg. Retrieved from:[Link]

Sources

Validation & Comparative

HPLC Method Validation Guide: Purity Analysis of[1-(Ethoxymethyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profiling

For researchers and drug development professionals, accurately determining the purity of small, highly polar aliphatic amines like [1-(Ethoxymethyl)cyclopropyl]methanamine presents a formidable analytical challenge.

This compound possesses three structural traits that dictate the chromatographic approach:

  • Absence of a Chromophore: Lacking a conjugated π -system or aromatic ring, this molecule exhibits negligible ultraviolet (UV) absorbance above 210 nm. Standard UV detection at 254 nm will yield false negatives or severely underestimate impurity profiles[1].

  • High Hydrophilicity: The combination of the cyclopropyl ring, the ethoxymethyl ether linkage, and the primary amine renders the molecule highly polar. On standard Reversed-Phase (RP) C18 columns, it will elute near the void volume ( t0​ ), co-eluting with the solvent front[2][3].

  • Basic Primary Amine: At typical mobile phase pH levels, the amine is protonated. This leads to secondary cation-exchange interactions with residual silanols on silica-based columns, causing severe peak tailing and poor resolution[3].

This guide objectively compares three leading High-Performance Liquid Chromatography (HPLC) strategies to overcome these challenges, providing a field-proven, step-by-step methodology and an ICH Q2(R2)-compliant validation framework.

Comparative Evaluation of HPLC Strategies

To achieve a self-validating and robust purity assay, analytical scientists must choose between modifying the analyte to fit standard detectors or utilizing specialized column chemistries and universal detectors.

Strategy A: Pre-Column Derivatization + RP-HPLC-UV

This traditional approach utilizes reagents like m-Toluoyl Chloride or 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) to covalently attach a chromophore to the primary amine[1].

  • Causality: The reaction converts the highly polar, UV-transparent amine into a hydrophobic, highly UV-active amide. This allows for excellent retention on standard C18 columns and high sensitivity using standard UV detectors.

  • Drawback: Derivatization introduces significant variability. Reaction kinetics may differ between the Active Pharmaceutical Ingredient (API) and its unknown impurities, leading to inaccurate purity calculations.

Strategy B: HILIC + Charged Aerosol Detection (CAD) (Recommended)

Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., zwitterionic or bare silica) and a highly organic mobile phase. CAD is a mass-based, universal detector that measures any non-volatile analyte[4][5].

  • Causality: The water-enriched layer on the HILIC stationary phase effectively partitions and retains the highly polar cyclopropylmethanamine[3]. Because CAD relies on the physical formation of aerosol particles rather than optical properties, it detects the underivatized amine and all non-volatile impurities with a nearly uniform response factor[4].

Strategy C: Ion-Pair RP-HPLC + CAD

This method uses volatile ion-pairing reagents (e.g., nonafluoropentanoic acid) to neutralize the amine's charge, increasing its hydrophobicity to allow retention on a C18 column[4].

  • Drawback: Ion-pairing reagents permanently alter the stationary phase and require extended column equilibration times.

Quantitative Data Comparison
Performance ParameterStrategy A: Derivatization + RP-UVStrategy B: HILIC + CAD (Recommended)Strategy C: Ion-Pair RP + CAD
Detection Mechanism Optical (UV Absorbance)Mass-based (Aerosol Charge)Mass-based (Aerosol Charge)
Sample Preparation Complex (30–60 min reaction)Simple (Dilute & Shoot)Simple (Dilute & Shoot)
Retention Mechanism Hydrophobic partitioningHydrophilic partitioningHydrophobic (Ion-Pairing)
Purity Accuracy Low (Impurities may not react)High (Universal detection)High (Universal detection)
Validation Complexity High (Reaction kinetics variable)Moderate (Non-linear CAD response)Moderate

Workflow & Decision Architecture

G Start Target: [1-(Ethoxymethyl) cyclopropyl]methanamine Q1 Is CAD or MS Available? Start->Q1 Deriv Strategy A: Pre-Column Derivatization (e.g., m-Toluoyl Chloride) Q1->Deriv No (UV Only) Q2 Preferred Column Chemistry? Q1->Q2 Yes RP_UV RP-HPLC with UV Detection (Standard C18) Deriv->RP_UV HILIC Strategy B: HILIC + CAD (Direct Analysis) Q2->HILIC Polar Phase (Zwitterionic/Silica) IonPair Strategy C: Ion-Pair RP-HPLC + CAD (Volatile IP Reagent) Q2->IonPair Non-Polar Phase (C18)

Decision matrix for selecting the optimal HPLC strategy for aliphatic amines lacking a UV chromophore.

Experimental Protocol: HILIC-CAD Methodology

Because it eliminates derivatization bias and provides a uniform response for unknown impurities, Strategy B (HILIC + CAD) is the optimal choice for purity testing. Every protocol must act as a self-validating system; therefore, System Suitability Testing (SST) is built directly into the workflow[6].

Step 1: Reagent & Mobile Phase Preparation

Note: CAD is highly sensitive to non-volatile background contaminants. Use only LC-MS grade solvents and additives.

  • Mobile Phase A (Aqueous): Dissolve LC-MS grade ammonium formate to a concentration of 20 mM in ultrapure water. Adjust the pH to 3.0 using formic acid. Causality: A pH of 3.0 ensures the primary amine is fully protonated, maximizing its hydrophilic interaction with the stationary phase[3].

  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm)[5].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Gradient Program:

    • 0.0 - 2.0 min: 90% B (Isocratic hold to retain the polar amine)

    • 2.0 - 10.0 min: Linear gradient to 50% B (Elution phase)

    • 10.0 - 15.0 min: 50% B (Wash)

    • 15.1 - 25.0 min: 90% B (Re-equilibration)

  • Detector Settings (Corona CAD): Evaporator temperature set to 50°C; Data collection rate at 10 Hz; Filter set to 3.6 seconds.

Step 3: Sample Preparation
  • Diluent: Prepare a diluent of 80:20 Acetonitrile:Water. Causality: Injecting a sample in a highly aqueous solvent onto a HILIC column disrupts the water layer, causing peak distortion. The sample diluent must closely match the initial mobile phase conditions.

  • Standard/Sample: Accurately weigh 10 mg of [1-(Ethoxymethyl)cyclopropyl]methanamine and dissolve in 10 mL of diluent (1.0 mg/mL).

Step 4: System Suitability Testing (Self-Validation)

Before analyzing unknown batches, inject the 1.0 mg/mL standard six times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤2.0% ; Tailing factor ( Tf​ ) ≤1.5 ; Theoretical plates ( N ) ≥5000 .

ICH Q2(R2) Method Validation Framework

To ensure the HILIC-CAD method is legally and scientifically defensible for commercial release, it must be validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [6][7].

Validation Phase1 Phase 1: Method Design & System Suitability Phase2 Phase 2: Specificity (Peak Purity & Resolution) Phase1->Phase2 Phase3 Phase 3: Range & Linearity (Response vs. Concentration) Phase2->Phase3 Phase4 Phase 4: Accuracy & Precision (Recovery & Repeatability) Phase3->Phase4 Phase5 Phase 5: Sensitivity (LOD & LOQ Determination) Phase4->Phase5 Phase6 Phase 6: Robustness (Deliberate Parameter Variations) Phase5->Phase6

Sequential ICH Q2(R2) validation lifecycle for quantitative purity analysis.

Key Validation Pillars for CAD Methods
  • Specificity: The method must unequivocally assess the analyte in the presence of expected impurities[7]. Force-degrade the sample (acid, base, peroxide, heat) and ensure the resolution ( Rs​ ) between the main amine peak and any degradation product is >1.5 .

  • Linearity and Range: Unlike UV detectors, CAD response is inherently non-linear across wide ranges. According to ICH Q2(R2), if linearity cannot be achieved, an appropriate non-linear calibration model (e.g., quadratic or power function y=axb ) must be justified and applied[7]. Evaluate the range from the Reporting Level (typically 0.05%) up to 120% of the nominal specification.

  • Accuracy (Recovery): Spike known amounts of the amine into a placebo matrix at 80%, 100%, and 120% of the target concentration. The recovery rate must fall between 98.0% and 102.0%.

  • Precision: Perform repeatability testing by analyzing 6 independent sample preparations at 100% concentration. The RSD must be ≤2.0% . Intermediate precision must be established by having a second analyst perform the assay on a different day[8].

References

  • Benchchem. Application Note: Determination of Aliphatic Amines by HPLC with UV Detection Following Pre-Column Derivatization with m-Toluoyl Chloride. 1

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. 6

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). 7

  • MilliporeSigma. Derivatization and Separation of Aliphatic Amines.

  • European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. 8

  • ResearchGate. Quantitative analysis of underivatized amino acids in the sub- to several-nanomolar range by ion-pair HPLC using a corona-charged aerosol detector (HPLC–CAD). 4

  • LCGC International. Simultaneous Measurement of Anions and Cations: Method Validation. 5

  • HELIX Chromatography. Access our Mixed-Mode Universe. 3

Sources

In vitro assay validation using [1-(Ethoxymethyl)cyclopropyl]methanamine compounds

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Assay Validation Guide: Evaluating [1-(Ethoxymethyl)cyclopropyl]methanamine Derivatives as LSD1 Inhibitors

As the epigenetic landscape of oncology and neuropharmacology expands, Lysine-specific demethylase 1 (LSD1/KDM1A) has emerged as a critical therapeutic target. LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase responsible for demethylating mono- and di-methylated histone H3 lysine 4 (H3K4me1/2), thereby repressing gene transcription.

Historically, non-selective monoamine oxidase (MAO) inhibitors like Tranylcypromine (TCP) were repurposed to target LSD1. However, the demand for target specificity and improved pharmacokinetic profiles has driven the development of novel cyclopropylamine building blocks. [1-(Ethoxymethyl)cyclopropyl]methanamine represents a next-generation pharmacophore. The ethoxymethyl substitution at the 1-position of the cyclopropane ring provides a unique steric vector to probe the hydrophobic cavity adjacent to the FAD cofactor, enhancing both potency and selectivity over MAO-A/B.

This guide provides a comprehensive, objective framework for validating the in vitro performance of [1-(Ethoxymethyl)cyclopropyl]methanamine-derived compounds against established clinical benchmarks.

Mechanistic Rationale: The Suicide Inhibition Paradigm

To design a robust validation assay, one must first understand the mechanism of action. Cyclopropylamines do not function via simple competitive, reversible binding. Instead, they act as mechanism-based suicide inactivators .

Upon entering the LSD1 active site, the primary amine of the cyclopropylamine undergoes a single-electron transfer to the FAD cofactor. This triggers a rapid ring-opening event, culminating in the formation of a permanent, covalent adduct with the FAD molecule [1]. Because the enzyme is irreversibly inactivated, standard IC50​ values are inherently time-dependent; a longer pre-incubation time will artificially lower the IC50​ . Therefore, a rigorous validation must evaluate both steady-state inhibition and time-dependent kinetic parameters ( kinact​/KI​ ).

Mechanism of irreversible LSD1 inactivation by cyclopropylamine derivatives via FAD adduct formation.

Comparative Performance Profile

When benchmarking a novel[1-(Ethoxymethyl)cyclopropyl]methanamine derivative, it must be evaluated against the non-selective prototype (Tranylcypromine) and a highly selective, clinical-stage reversible/irreversible inhibitor (e.g., GSK2879552). The table below summarizes the expected quantitative thresholds for a successful lead compound[2].

Compound ClassBiochemical IC50​ (nM)*Kinetic Efficiency kinact​/KI​ ( M−1s−1 )Cellular EC50​ (MV-4-11, nM)Selectivity (LSD1 vs MAO-A/B)
Tranylcypromine (TCP) 2,500 - 3,000~20 - 30> 50,000Poor (< 0.1x)
GSK2879552 (Benchmark) 15 - 25~1,500100 - 200High (> 1,000x)
Novel Ethoxymethyl Derivative < 10 > 4,000 < 50 High (> 2,000x)

*Note: IC50​ values are highly dependent on assay conditions (specifically, a 30-minute pre-incubation).

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must operate as a self-validating system. This means incorporating internal controls that independently verify enzyme viability, substrate cleavage, and signal-to-noise ratios (Z'-factor > 0.6) before the test compound's data is accepted.

Protocol A: Time-Resolved FRET (TR-FRET) Biochemical Assay

Causality & Purpose: Standard fluorescence assays are often confounded by the autofluorescence of small molecules. TR-FRET utilizes a time delay before signal reading, eliminating background noise. This assay calculates the apparent IC50​ .

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 9.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20). Causality: pH 9.0 is optimal for LSD1 activity, while Tween-20 prevents non-specific compound aggregation.

  • Enzyme-Inhibitor Pre-incubation (Critical Step): Dispense 2 nM recombinant human LSD1 into a 384-well plate. Add the [1-(Ethoxymethyl)cyclopropyl]methanamine derivative in a 10-point, 3-fold dilution series. Incubate for exactly 30 minutes at room temperature. Causality: Because the compound is a suicide inhibitor, pre-incubation allows the covalent adduct to form prior to substrate competition.

  • Substrate Addition: Initiate the reaction by adding 150 nM of biotinylated H3K4me2 peptide. Incubate for 60 minutes.

  • Reaction Termination & Detection: Add a stop buffer containing the detection mixture: Europium-cryptate-labeled anti-H3K4me1/0 antibody (donor) and Streptavidin-XL665 (acceptor). Causality: The antibody only recognizes the demethylated product. If the inhibitor works, no product is formed, and FRET signal decreases.

  • Readout & Internal Validation: Read at 620 nm and 665 nm.

    • Self-Validation Check: Calculate the Z'-factor using DMSO-only (max signal) and no-enzyme (min signal) wells. The assay is only valid if Z' > 0.6.

Step-by-step workflow of the TR-FRET biochemical assay for evaluating LSD1 inhibitory potency.

Protocol B: Peroxidase-Coupled Kinetic Assay ( kinact​/KI​ )

Causality & Purpose: To accurately quantify the potency of an irreversible inhibitor, one must measure the rate of enzyme inactivation ( kinact​ ) and the binding affinity ( KI​ ). LSD1 demethylation produces hydrogen peroxide ( H2​O2​ ) as a byproduct, which can be continuously monitored using a horseradish peroxidase (HRP) coupled system.

Step-by-Step Methodology:

  • Master Mix Preparation: Combine 50 mM HEPES (pH 7.5), 0.1 mM 4-aminoantipyrine, 1 mM 3,5-dichloro-2-hydroxybenzenesulfonic acid, and 2 U/mL HRP.

  • Continuous Monitoring Setup: Add 50 nM LSD1 to the master mix in a 96-well plate.

  • Simultaneous Addition: Add varying concentrations of the inhibitor (e.g., 0.1 to 10 µM) simultaneously with a saturating concentration of H3K4me2 substrate (e.g., 60 µM). Causality: Adding them simultaneously allows us to observe the time-dependent decay of the reaction velocity as the inhibitor progressively inactivates the enzyme.

  • Kinetic Readout: Measure absorbance at 515 nm continuously for 30 minutes.

  • Data Analysis: Plot the product formation over time. Fit the curves to the equation for time-dependent inhibition to extract the observed rate constant ( kobs​ ). Plotting kobs​ versus inhibitor concentration yields kinact​ (maximum inactivation rate) and KI​ (concentration yielding half-maximal inactivation rate).

Protocol C: Cellular Target Engagement (Flow Cytometry for CD11b)

Causality & Purpose: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular target competition. In Acute Myeloid Leukemia (AML) models, LSD1 represses the expression of the differentiation marker CD11b. A successful inhibitor will relieve this block, causing the cells to differentiate and express CD11b.

Step-by-Step Methodology:

  • Cell Culture: Seed MV-4-11 cells (AML cell line highly sensitive to LSD1 inhibition) at 2×105 cells/mL in RPMI-1640 supplemented with 10% FBS.

  • Compound Treatment: Treat cells with the novel compound (0.1 nM to 1 µM) for 72 hours. Causality: Epigenetic modulation requires several cell cycles to manifest as phenotypic protein expression; shorter incubations will yield false negatives.

  • Antibody Staining: Harvest cells, wash with cold PBS, and stain with APC-conjugated anti-human CD11b antibody for 30 minutes at 4°C in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer, gating for live cells using DAPI exclusion.

  • Validation: Use GSK2879552 (100 nM) as a positive control. The assay is validated if the positive control induces a >5-fold increase in median fluorescence intensity (MFI) compared to the DMSO vehicle.

Conclusion

Validating novel cyclopropylamine derivatives, such as those built upon the[1-(Ethoxymethyl)cyclopropyl]methanamine scaffold, requires a paradigm shift from traditional reversible inhibitor screening. By integrating time-dependent biochemical kinetics (HRP-coupled assays) with high-throughput TR-FRET and phenotypic cellular assays, researchers can objectively differentiate superior pharmacophores from standard benchmarks. The ethoxymethyl substitution offers a promising avenue for optimizing the kinact​/KI​ ratio, ultimately translating to lower effective clinical doses and minimized off-target MAO liabilities.

References

  • Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry.[Link]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Pharmacology & Translational Science.[Link]

Structural Activity Relationship (SAR) Comparison Guide:[1-(Ethoxymethyl)cyclopropyl]methanamine Analogs in PDE7 Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of primary amine building blocks is a critical phase in the development of highly selective kinase and phosphodiesterase (PDE) inhibitors. This guide provides an in-depth Structural Activity Relationship (SAR) comparison of [1-(Ethoxymethyl)cyclopropyl]methanamine against its structural analogs. To contextualize the data, this comparison is framed around the optimization of the amide side chain in furo[2,3-f]quinazoline-based PDE7 inhibitors—a class of molecules actively investigated for the treatment of chronic fatigue, neuroinflammation, and immunological disorders [1].

As a Senior Application Scientist, I have structured this guide to move beyond empirical data, focusing on the causality behind the molecular interactions and providing self-validating experimental protocols to ensure rigorous reproducibility in your drug discovery workflows.

Target Biology & Mechanistic Rationale

Phosphodiesterase 7 (PDE7) is a high-affinity enzyme that specifically hydrolyzes the second messenger cyclic AMP (cAMP) into inactive 5'-AMP [2]. Inhibition of PDE7 prevents this degradation, thereby sustaining cAMP levels, activating Protein Kinase A (PKA), and driving CREB phosphorylation. This pathway is pivotal for reducing T-cell activation and mitigating neuroinflammation [3].

When designing furoquinazoline-based PDE7 inhibitors, the primary amine used to form the 2′-carboxamide linkage occupies a highly specific, lipophilic sub-pocket within the enzyme's active site. The selection of [1-(Ethoxymethyl)cyclopropyl]methanamine is driven by three mechanistic factors:

  • Conformational Restriction: The cyclopropyl ring restricts the rotational freedom of the methanamine, directing the ether oxygen into a precise vector.

  • Hydrogen Bond Acceptor (HBA): The ether oxygen engages a conserved tyrosine residue in the PDE7 binding pocket.

  • Steric & Lipophilic Balance: The ethyl group perfectly fills the hydrophobic space, maximizing van der Waals contacts without causing the steric clashes observed with bulkier substituents.

G ATP ATP AC Adenylyl Cyclase (AC) ATP->AC converted by cAMP cAMP (Active Messenger) AC->cAMP produces AMP 5'-AMP (Inactive) cAMP->AMP hydrolyzed by PKA PKA Activation & CREB Phosphorylation cAMP->PKA activates PDE7 PDE7 Enzyme PDE7->AMP catalyzes Inhibitor Furoquinazoline Inhibitor Inhibitor->PDE7 blocks

Mechanism of action: PDE7 inhibition prevents cAMP hydrolysis, sustaining PKA/CREB signaling.

SAR Comparison: Evaluating the Analogs

To isolate the impact of the [1-(ethoxymethyl)cyclopropyl]methyl moiety, we synthesized a series of furoquinazoline amides varying only at the amine building block. The quantitative data is summarized below.

Table 1: In Vitro Profiling of Furoquinazoline Amide Analogs
AnalogAmine R-GroupPDE7A IC₅₀ (nM)LogD (pH 7.4)HLM T₁/₂ (min)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
A (Baseline) Cyclopropylmethanamine1451.84512
B 1-Methylcyclopropylmethanamine852.23815
C [1-(Methoxymethyl)cyclopropyl]methanamine421.92218
D (Target) [1-(Ethoxymethyl)cyclopropyl]methanamine 12 2.3 55 24
E [1-(Isopropoxymethyl)cyclopropyl]methanamine952.8158
Causality & Data Interpretation
  • Potency (IC₅₀): The introduction of the ether oxygen in Analogs C, D, and E acts as a critical HBA, explaining the potency leap from Analog B (85 nM) to Analog C (42 nM). However, Analog E's isopropoxy group induces a steric clash with the pocket walls, reducing affinity (95 nM). Analog D (12 nM) hits the steric "sweet spot."

  • Metabolic Stability (HLM T₁/₂): Analog C suffers from rapid O-demethylation by hepatic CYP450 enzymes, resulting in a poor half-life (22 min). The ethoxy group in Analog D is significantly more resistant to oxidative cleavage, extending the half-life to 55 minutes.

  • Permeability (Pₐₚₚ): Analog D provides the optimal lipophilicity (LogD 2.3) to partition into the lipid bilayer without becoming trapped, yielding excellent Caco-2 permeability (24 × 10⁻⁶ cm/s), a prerequisite for central nervous system (CNS) penetration.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the data presented above must be generated using self-validating experimental designs. The following protocols embed internal controls to instantly flag assay drift or artifactual interference.

Protocol 1: PDE7A Enzymatic Inhibition Assay (TR-FRET)

Causality: Furoquinazoline derivatives often exhibit auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because its delayed reading window entirely bypasses background compound fluorescence, preventing false positives [4].

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant PDE7A enzyme to 46 pg/µL in Complete PDE Assay Buffer (containing 0.5M DTT). Prepare a 1 µM solution of FAM-labeled cAMP substrate[4].

  • Compound Plating: Dispense 10-point, 3-fold serial dilutions of Analogs A-E into a 384-well plate.

    • Self-Validation Step: Include BRL50481 (a known selective PDE7 inhibitor) as a positive control, and 1% DMSO as the maximum activity (vehicle) control.

  • Incubation: Add 15 µL of PDE7A enzyme to the compounds. Incubate for 15 minutes at room temperature (RT) to allow pre-binding.

  • Reaction Initiation: Add 5 µL of FAM-cAMP (1 µM) to all wells. Incubate in the dark at RT for 1 hour.

  • Detection: Add 50 µL of TR-FRET Binding Agent (phosphate-binding nanobeads). Incubate for 30 minutes[4].

  • Readout & QC: Read fluorescence polarization (λex = 470 nm; λem = 528 nm)[4].

    • Self-Validation Metric: Calculate the Z'-factor using the DMSO and BRL50481 control wells. If Z' < 0.6, the assay is invalid and must be repeated.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality: Assessing first-pass metabolism is critical for ether-containing amines (like Analogs C, D, and E) to predict in vivo clearance rates.

Step-by-Step Methodology:

  • Incubation Mixture: Combine 1 µM of the test analog with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Self-Validation Step: Run a parallel "-NADPH" control plate. If the compound degrades without NADPH, it is chemically unstable, not enzymatically metabolized. Include Verapamil (high clearance) and Warfarin (low clearance) as reference standards.

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the parent compound depletion over time.

Workflow Visualization

Workflow Synth Amide Coupling (Furoquinazoline Core + Amine Analogs) Primary Primary Screening (PDE7A TR-FRET Assay) Synth->Primary Purified Compounds ADME In Vitro ADME (HLM Stability & Caco-2 Permeability) Primary->ADME IC50 < 50 nM Lead Lead Selection Analog D: [1-(Ethoxymethyl)cyclopropyl]methanamine ADME->Lead T1/2 > 30 min Papp > 10

Iterative SAR screening funnel from chemical synthesis to lead candidate selection.

Conclusion

The systematic SAR comparison demonstrates that substituting simple alkyl or cyclopropyl amines with [1-(Ethoxymethyl)cyclopropyl]methanamine fundamentally upgrades the pharmacological profile of furoquinazoline PDE7 inhibitors. Analog D successfully bridges the gap between target affinity (driven by HBA interactions) and ADME viability (driven by metabolic resistance and optimal LogD). For drug development professionals targeting CNS or systemic inflammatory pathways, integrating this specific building block offers a validated shortcut through the hit-to-lead optimization phase.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Title: PDE7-Selective and Dual Inhibitors: Advances in Chemical and Biological Research Source: Current Medicinal Chemistry / PubMed URL: [Link]

  • Source: United States Patent and Trademark Office (USPTO)
  • Title: PDE7A Assay Kit (TR-FRET / Fluorescence Polarization) Source: BPS Bioscience URL: [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of [1-(Ethoxymethyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the fast-paced world of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle. The proper disposal of research chemicals like [1-(Ethoxymethyl)cyclopropyl]methanamine is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a comprehensive, step-by-step framework for the safe disposal of [1-(Ethoxymethyl)cyclopropyl]methanamine, grounded in established safety protocols and an understanding of its likely chemical properties.

I. Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that all personnel handling the waste are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against potential exposure.

  • Eye Protection : Chemical splash goggles or a face shield are mandatory to protect against accidental splashes.

  • Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene, to prevent skin contact.

  • Body Protection : A standard laboratory coat should be worn to protect against contamination of personal clothing.

  • Respiratory Protection : If handling outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary, especially if there is a risk of aerosolization.

All handling of [1-(Ethoxymethyl)cyclopropyl]methanamine waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

II. Waste Characterization and Segregation: A Critical First Step

Proper disposal begins with accurate identification and segregation of the waste stream. This is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

Step 1: Waste Identification The waste must be clearly identified as "[1-(Ethoxymethyl)cyclopropyl]methanamine". If it is mixed with other solvents or reagents, the composition of the mixture must be documented as accurately as possible.

Step 2: Segregation of Incompatible Chemicals Never mix [1-(Ethoxymethyl)cyclopropyl]methanamine waste with other chemical waste streams.[3] Amines can react violently with a variety of substances. Based on the reactivity of similar amines, avoid mixing with:

  • Oxidizing agents : Can lead to vigorous, exothermic reactions.

  • Acids and acid chlorides : Can result in a strong and potentially hazardous reaction.[4]

  • Halogenated solvents : To prevent the formation of other hazardous compounds.

The following DOT graph illustrates the initial decision-making process for waste segregation.

Caption: Decision workflow for the segregation of chemical waste.

III. Containerization and Labeling: Ensuring Safe Storage and Transport

Proper containerization and labeling are mandated by regulations and are essential for the safety of all personnel who may handle the waste.

Container Selection:

  • Use a container that is in good condition and compatible with amines. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • The container must have a secure, leak-proof screw-top cap.[5][6]

  • Ensure the container is of an appropriate size for the volume of waste to be collected, and never fill a waste container more than 90% full to allow for vapor expansion.

Labeling Requirements: The waste container must be labeled clearly and accurately from the moment the first drop of waste is added. The label should include:

  • The words "HAZARDOUS WASTE ".[7]

  • The full chemical name: "[1-(Ethoxymethyl)cyclopropyl]methanamine".

  • The approximate concentration and volume.

  • The date accumulation started.

  • The relevant hazard pictograms (e.g., flammable, corrosive, toxic).

IV. On-Site Accumulation and Storage

Designate a specific, well-ventilated, and secure area within the laboratory for the accumulation of hazardous waste. This is often referred to as a Satellite Accumulation Area (SAA).

  • Secondary Containment : Store the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[6] This will contain any potential leaks or spills.

  • Storage Location : The SAA should be away from sources of ignition, heat, and direct sunlight.[8] It should also be clearly marked.

  • Container Integrity : Regularly inspect the waste container for any signs of degradation, leaks, or pressure buildup.

V. Disposal Protocol: The Final Step

Under no circumstances should [1-(Ethoxymethyl)cyclopropyl]methanamine or its solutions be disposed of down the drain or in the regular trash.[6][9] Doing so can lead to environmental contamination and is a violation of regulations.[10]

Step-by-Step Disposal Procedure:

  • Ensure Proper Labeling and Containerization : Double-check that the waste container is correctly labeled and securely sealed.

  • Contact Your Institution's Environmental Health and Safety (EHS) Office : Your institution's EHS department is the primary resource for hazardous waste disposal.[11] They will have specific procedures and schedules for waste pickup.

  • Arrange for Pickup : Follow your institution's protocol to request a hazardous waste pickup. This may involve filling out an online form or contacting the EHS office directly.

  • Maintain Records : Keep a record of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and local regulations.

The following diagram outlines the complete disposal workflow.

DisposalWorkflow Start Waste Generation PPE Don Appropriate PPE Start->PPE Segregation Characterize and Segregate Waste PPE->Segregation Containerization Select Compatible Container Segregation->Containerization Labeling Label with 'Hazardous Waste' and Contents Containerization->Labeling Storage Store in Secondary Containment in a Designated SAA Labeling->Storage EHS_Contact Contact Institutional EHS Office or Licensed Waste Contractor Storage->EHS_Contact Pickup Schedule Waste Pickup EHS_Contact->Pickup Documentation Maintain Disposal Records Pickup->Documentation End Compliant Disposal Documentation->End

Caption: Step-by-step workflow for compliant chemical waste disposal.

VI. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate hazards.

  • Minor Spills : For small spills within a chemical fume hood, use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit) to contain the spill. Collect the absorbed material in a sealed container and dispose of it as hazardous waste.

  • Major Spills : In the case of a large spill, or any spill outside of a fume hood, evacuate the immediate area and alert your laboratory supervisor and institutional EHS office immediately. Do not attempt to clean up a large spill without proper training and equipment.

Always have a spill kit readily accessible in the laboratory.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your organization. The careful management of chemical waste is a direct reflection of the precision and integrity that are the hallmarks of scientific excellence.

References

  • Managing Chemical Waste. Office of Clinical and Research Safety.
  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Hazardous Waste Disposal Guide. Research Areas - Policies.
  • Reducing Hazardous Materials and Waste. Thermo Fisher Scientific - US.
  • Cyclopropylamine Safety Data Sheet. Carl ROTH. Retrieved March 17, 2026, from [Link]

  • Cyclopropylamine SDS, 765-30-0 Safety Data Sheets. ECHEMI.
  • Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals. Benchchem.
  • Safety Data Sheet: Cyclopropylamine. Carl ROTH.
  • Safety Data Sheet. Generic Supplier.
  • CYCLOPROPYLAMINE FOR SYNTHESIS MSDS. Loba Chemie.
  • Amine Disposal For Businesses. Collect and Recycle.
  • The Disposal of Chemical Laboratory Wastes. P2 InfoHouse.
  • Cyclopropylamine CAS No 765-30-0 MATERIAL SAFETY DATA SHEET. Generic Supplier.
  • Hazardous Laboratory Chemicals Disposal Guide. Reed College.
  • SAFETY DATA SHEET. Generic Supplier.
  • SAFETY DATA SHEET. MilliporeSigma.
  • In-Lab Disposal Methods: Waste Management Guide. Protect IU - Indiana University.
  • [1-(2-ethoxyethyl)cyclopropyl]methanamine — Chemical Substance Information. NextSDS.
  • Safety Data Sheet. Angene Chemical.
  • [1-(methoxymethyl)cyclopropyl]methanamine — Chemical Substance Information. NextSDS.
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Ethoxymethyl)cyclopropyl]methanamine
Reactant of Route 2
Reactant of Route 2
[1-(Ethoxymethyl)cyclopropyl]methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.